Technical Documentation Center

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
  • CAS: 2137648-42-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 5-chloro-7-azaindole-3-sulfonyl chloride

Introduction: The Strategic Importance of a Functionalized Azaindole Scaffold The 7-azaindole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of both indole and the purine bases of DN...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Functionalized Azaindole Scaffold

The 7-azaindole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of both indole and the purine bases of DNA.[1][2] This structural mimicry allows azaindole-containing molecules to effectively interact with a wide range of biological targets, particularly protein kinases, making them a cornerstone in the development of targeted therapeutics.[1][3][4] The introduction of a chlorine atom at the 5-position and a sulfonyl chloride group at the 3-position of the 7-azaindole core creates a highly reactive and versatile intermediate: 5-chloro-7-azaindole-3-sulfonyl chloride.

This guide provides a comprehensive overview of the predicted physicochemical characteristics, a proposed synthetic pathway, reactivity profile, and safe handling procedures for this compound. The information herein is synthesized from established principles of organic chemistry and data from structurally related molecules, offering a robust framework for researchers in drug discovery and chemical synthesis. The strategic placement of the sulfonyl chloride functional group transforms the stable azaindole core into a key building block for creating libraries of sulfonamide derivatives, a chemical class with proven therapeutic importance.[5]

Core Physicochemical Properties

The properties of 5-chloro-7-azaindole-3-sulfonyl chloride are largely dictated by the combined electronic effects of the azaindole ring system, the electron-withdrawing chloro substituent, and the highly electrophilic sulfonyl chloride group. The following table summarizes its predicted key characteristics.

PropertyPredicted Value / CharacteristicRationale and Expert Insights
Molecular Formula C₇H₄Cl₂N₂O₂SDerived from the parent 5-chloro-7-azaindole (C₇H₅ClN₂) and the addition of an SO₂Cl group, with the loss of one hydrogen atom.
Molecular Weight 267.09 g/mol Calculated based on the molecular formula.
Appearance Off-white to yellow or light brown solid.The parent 5-chloro-7-azaindole is a light yellow crystalline powder.[6][7] The introduction of the chromophoric sulfonyl chloride group and potential minor impurities from synthesis would likely maintain or intensify this coloration.
Melting Point >150 °C (with decomposition)This is an estimation. The high degree of substitution and potential for strong intermolecular interactions suggest a relatively high melting point. Sulfonyl chlorides can be thermally labile and may decompose upon melting. Experimental determination is required.
Solubility Soluble in aprotic polar organic solvents (e.g., DCM, THF, Dioxane, Acetonitrile, DMF).Typical for sulfonyl chlorides. The compound will be reactive towards protic solvents.
Reactivity Highly reactive towards nucleophiles; moisture-sensitive.The sulfur atom of the sulfonyl chloride is highly electrophilic and will readily react with water (hydrolysis), alcohols, amines, and other nucleophiles.[8] This reactivity is the basis of its synthetic utility.
Stability Should be stored under inert, anhydrous conditions (e.g., under Argon or Nitrogen) at low temperatures (2-8°C) to prevent degradation.Due to its moisture sensitivity, hydrolysis to the corresponding sulfonic acid is the primary degradation pathway. Proper storage is critical to maintain its integrity.

Proposed Synthesis Pathway and Experimental Protocol

The introduction of a sulfonyl chloride group at the C3 position of an indole or azaindole ring is typically achieved via direct electrophilic substitution. The electron-rich nature of the pyrrole ring component of the azaindole scaffold directs electrophiles preferentially to the C3 position.

Conceptual Workflow for Synthesis

The diagram below illustrates a plausible and commonly employed synthetic route from the commercially available 5-chloro-7-azaindole.

Synthesis_Workflow Start 5-Chloro-7-Azaindole (Starting Material) Reaction Electrophilic Sulfochlorination (0°C to Room Temperature) Start->Reaction Step 1 Reagent Sulfuryl Chloride (SO₂Cl₂) in Anhydrous Aprotic Solvent (e.g., Acetonitrile or Dichloromethane) Reagent->Reaction Reagent Workup Reaction Quench & Isolation (e.g., Pouring onto ice-water, followed by extraction) Reaction->Workup Step 2 Purification Purification (Crystallization or Flash Chromatography) Workup->Purification Step 3 Product 5-Chloro-7-azaindole-3-sulfonyl chloride (Final Product) Purification->Product Step 4

Caption: Proposed synthesis of 5-chloro-7-azaindole-3-sulfonyl chloride.

Detailed Step-by-Step Protocol

Causality: This protocol is designed to control the exothermic reaction between the azaindole and the highly reactive sulfuryl chloride while preventing hydrolysis of the product. The use of an anhydrous aprotic solvent is critical.

  • Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve 5-chloro-7-azaindole (1.0 eq) in anhydrous acetonitrile or dichloromethane (approx. 0.1 M concentration).

  • Cooling : Cool the solution to 0°C using an ice-water bath. Rationale: This mitigates the initial exotherm of the reaction and helps to control the formation of potential side products.

  • Reagent Addition : Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 to 1.5 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Carefully and slowly pour the reaction mixture into a beaker containing ice-water with vigorous stirring. The product, being insoluble in water, should precipitate.[5] Self-Validation: The precipitation of a solid upon quenching is the first indication of successful product formation and its low aqueous solubility.

  • Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid, followed by a cold, non-polar solvent like hexanes to aid in drying.

  • Purification : The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

  • Drying and Storage : Dry the purified product under high vacuum and store it in a desiccator under an inert atmosphere at 2-8°C.

Predicted Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are predicted data based on the proposed structure.

TechniquePredicted Observations
¹H NMR The spectrum will show characteristic signals for the aromatic protons. The proton at the C2 position is expected to be significantly downfield (δ > 8.5 ppm) due to the strong deshielding effect of the adjacent sulfonyl chloride group. The N-H proton will appear as a broad singlet at a very downfield chemical shift (δ > 11 ppm). The remaining protons on the pyridine ring will appear in the aromatic region (δ 7.5-8.5 ppm), with splitting patterns consistent with the substitution.
¹³C NMR The carbon atom at C3, directly attached to the sulfonyl chloride group, will be significantly shifted downfield. Other carbons in the heterocyclic system will also show shifts influenced by the electron-withdrawing nature of both the chloro and sulfonyl chloride substituents.
FT-IR Strong, characteristic absorption bands for the sulfonyl chloride group will be prominent. Expect two distinct peaks for the S=O stretching: an asymmetric stretch around 1370-1410 cm⁻¹ and a symmetric stretch around 1166-1204 cm⁻¹.[9] A broad peak for the N-H stretch will also be visible around 3200-3400 cm⁻¹.
Mass Spec (MS) The mass spectrum will show a molecular ion peak (M⁺) cluster corresponding to the molecular weight (267.09). A characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed, resulting in M⁺, [M+2]⁺, and [M+4]⁺ peaks with a distinctive intensity ratio. Common fragmentation pathways would include the loss of SO₂ (M-64) or a chlorine radical (M-35).

Reactivity, Stability, and Applications in Drug Discovery

The synthetic value of 5-chloro-7-azaindole-3-sulfonyl chloride lies in its controlled reactivity. As an electrophile, it is an ideal precursor for synthesizing a diverse range of 3-substituted sulfonamide derivatives.

Core Reactivity: Sulfonamide Formation

The primary reaction of this compound is with primary or secondary amines in the presence of a non-nucleophilic base (like triethylamine or pyridine) to form stable sulfonamides. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the amine coupling partner.

Reactivity_Diagram cluster_0 Core Reagent cluster_1 Reaction Partners cluster_2 Resulting Products SulfonylChloride 5-Chloro-7-azaindole- 3-sulfonyl chloride Sulfonamide 3-Sulfonamide Derivative (Target Molecule for Screening) SulfonylChloride->Sulfonamide + Amine / Base (Primary Application) SulfonateEster 3-Sulfonate Ester SulfonylChloride->SulfonateEster + Alcohol / Base SulfonicAcid 3-Sulfonic Acid (Hydrolysis Product) SulfonylChloride->SulfonicAcid + Water (Degradation Pathway) Amine Primary/Secondary Amine (R¹R²NH) Alcohol Alcohol (R-OH) Water Water (H₂O)

Caption: Reactivity profile of 5-chloro-7-azaindole-3-sulfonyl chloride.

Applications in Medicinal Chemistry
  • Kinase Inhibitor Scaffolds : Many potent kinase inhibitors utilize the 7-azaindole core to form key hydrogen bonds in the ATP binding site of the enzyme.[1][3][10] The sulfonamide moiety derived from this reagent can be directed towards solvent-exposed regions or other pockets within the active site to enhance potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies : This reagent is an excellent tool for rapidly generating a library of analogues for SAR studies. By coupling it with a diverse set of amines, researchers can systematically probe the impact of different substituents on biological activity.

  • Fragment-Based Drug Discovery (FBDD) : The 5-chloro-7-azaindole-3-sulfonamide core can serve as a larger, more functionalized fragment for FBDD campaigns, providing a strong starting point for optimization.

Safety and Handling Protocols

As a sulfonyl chloride, this compound must be handled with appropriate precautions.[11][12] It is corrosive and a lachrymator.

  • Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood.[12] Wear a lab coat, chemical-resistant gloves (nitrile gloves are a good choice), and tightly fitting safety goggles or a full-face shield.[8][11][12]

  • Handling : Use glassware that is thoroughly dried to prevent hydrolysis. Avoid inhalation of dust or vapors.[8] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8][13]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[11][12]

  • Spill Management : In case of a spill, absorb the material with an inert, dry absorbent such as sand or vermiculite. Do not use water. Neutralize the area with a weak base like sodium bicarbonate solution. Collect the waste in a sealed container for proper disposal.

References

  • SULPHURYL CHLORIDE - SD Fine-Chem. [Link]

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18). [Link]

  • Synthesis of sulfonyl chloride substrate precursors - Rsc.org. [Link]

  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF - ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]

  • Azaindole Therapeutic Agents - PMC - NIH. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008, July 30). [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC. (2025, November 23). [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC. [Link]

  • 5-Chloro-3-Methyl-7-azaindole — Chemical Substance Information - NextSDS. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. [Link]

  • Azaindole therapeutic agents | Request PDF - ResearchGate. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. [Link]

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. [Link]

  • 5-Azaindole | C7H6N2 | CID 9220 - PubChem. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022, December 29). [Link]

  • Azaindoles - Inter Chem. [Link]

  • C7-Sulfonamide functionalization of 7-deazaadenosines: sangivamycin analogues with Haspin inhibitory activity - Chemical Communications (RSC Publishing). [Link]

Sources

Exploratory

Synthesis and Mechanistic Profiling of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl Chloride: A Comprehensive Technical Guide

Executive Summary & Strategic Importance As a Senior Application Scientist, I frequently oversee the late-stage functionalization of privileged heterocyclic scaffolds. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

As a Senior Application Scientist, I frequently oversee the late-stage functionalization of privileged heterocyclic scaffolds. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in modern medicinal chemistry, serving as a highly effective bioisostere for both indoles and purines. This structural mimicry allows it to readily present two hydrogen-bonding interactions to the hinge region of kinases, making it an invaluable motif in oncology and targeted therapeutics (1)[1].

Within this chemical space, the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride represents a critical node. This highly reactive electrophilic building block is essential for generating diverse arylsulfonamide libraries, which have demonstrated potent biological activity, including efficacy as CFTR co-potentiators (2)[2].

Mechanistic Rationale: The Causality of C-3 Chlorosulfonation

To master the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, one must understand the electronic push-and-pull of the substrate. The 7-azaindole system consists of an electron-deficient pyridine ring fused to an electron-rich pyrrole ring. Because electrophilic aromatic substitution (EAS) is fundamentally driven by nucleophilicity, the reaction occurs exclusively on the pyrrole ring.

Why the C-3 position? The lone pair on the pyrrole nitrogen (N-1) can delocalize to stabilize the positive charge of the Wheland intermediate formed upon electrophilic attack. Attack at C-3 allows the positive charge to be distributed across the nitrogen atom without disrupting the aromaticity of the adjacent pyridine ring.

The introduction of the 5-chloro substituent, however, inductively withdraws electron density from the entire fused system. This deactivation means that ambient temperature chlorosulfonation is kinetically sluggish. To overcome this activation energy barrier, thermal activation at 100–120 °C is strictly required (3)[4]. Chlorosulfonic acid ( ClSO3​H ) serves a dual purpose here: it acts as the solvent and auto-ionizes to generate the highly electrophilic chlorosulfonium ion ( SO2​Cl+ ) or sulfur trioxide ( SO3​ ), driving the reaction forward[2].

Mechanism A 5-Chloro-7-azaindole (Deactivated Nucleophile) C Wheland Intermediate (C-3 Attack) A->C SO2Cl+ / 120 °C B Chlorosulfonic Acid (Electrophile Source) B->C Generates SO2Cl+ D 5-Chloro-1H-pyrrolo[2,3-b] pyridine-3-sulfonyl chloride C->D Aromatization (-H+)

Mechanistic pathway of the direct C-3 chlorosulfonation of 5-chloro-7-azaindole.

Experimental Methodology: A Self-Validating Protocol

A robust chemical protocol must be a self-validating system. The following methodology incorporates precise thermodynamic control and in-process analytics to ensure high fidelity and yield.

Step 1: Exothermic Activation (0–5 °C)
  • Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a reflux condenser vented to an acid scrubber (to neutralize evolved HCl gas).

  • Charge the flask with neat chlorosulfonic acid (10.0 equivalents).

  • Cool the system to 0–5 °C using an ice-water bath.

  • Carefully add 5-chloro-1H-pyrrolo[2,3-b]pyridine in small portions.

    • Causality: The initial protonation of the azaindole nitrogens is highly exothermic. Portion-wise addition prevents localized superheating, which could lead to charring or undesired polymerization[2].

Step 2: Thermal Sulfonation (120 °C)
  • Remove the ice bath and gradually heat the reaction mixture to 120 °C using an oil bath or heating mantle[4].

  • Maintain stirring at 120 °C for 2 hours.

  • Self-Validation (In-Process Control): After 1.5 hours, withdraw a 10 µL aliquot and quench it into 1 mL of ice-cold methanol. This instantly converts the reactive sulfonyl chloride into a stable methyl sulfonate ester. Analyze this sample via LC-MS to confirm the complete consumption of the starting material.

Step 3: Hydrolysis Prevention via Ice Quench
  • Cool the reaction mixture to room temperature.

  • Critical Step: Pour the crude mixture dropwise over vigorously stirred crushed ice.

    • Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, reverting to the unreactive sulfonic acid. Maintaining the quench temperature strictly at 0 °C suppresses the hydrolysis kinetics while precipitating the desired product[2].

Step 4: Isolation
  • Extract the aqueous suspension with cold dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with ice-cold brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure at a temperature not exceeding 30 °C to yield the crude 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride.

Workflow Step1 1. Reagent Mixing (0-5 °C, Exothermic Control) Step2 2. Thermal Activation (120 °C, 2 h) Step1->Step2 Step3 3. In-Process Control (MeOH Quench -> LC-MS) Step2->Step3 Step4 4. Ice Quench (Hydrolysis Prevention at 0 °C) Step3->Step4 Step5 5. Isolation (Cold Extraction & Drying) Step4->Step5

Step-by-step experimental workflow for the synthesis of the sulfonyl chloride.

Quantitative Optimization Data

The following table summarizes the quantitative data driving the selection of the optimized reaction parameters. The necessity of high heat and excess reagent is evident when comparing conversion rates of this deactivated heterocyclic system.

Solvent SystemEquivalents of ClSO3​H Temperature (°C)Time (h)Yield (%)Purity (LCMS)
Neat 10.0 120 2.0 85 >95%
Acetonitrile11.01202.078>90%
Neat10.02524.045>90%
Dichloromethane5.04012.0<20N/A (Incomplete)

Downstream Applications & Handling

Due to the highly electrophilic nature of the sulfonyl chloride, the isolated product should ideally be used immediately in downstream coupling reactions. Typically, it is reacted with primary or secondary amines in the presence of a non-nucleophilic base (such as pyridine or DIPEA) to form stable arylsulfonamides[4]. If storage is unavoidable, the compound must be kept under an inert argon atmosphere at -20 °C to prevent degradation via atmospheric moisture.

References

  • Azaindoles in Medicinal Chemistry Source: PharmaBlock URL
  • Combination potentiator ('co-potentiator')
  • Application No. AU 2017387695 B2 (Patent)

Sources

Foundational

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS number 2137648-42-9

An In-Depth Technical Guide to 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9): A Keystone Building Block in Modern Drug Discovery Executive Summary 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfony...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9): A Keystone Building Block in Modern Drug Discovery

Executive Summary

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a highly reactive and valuable intermediate in medicinal chemistry. Its structure is built upon the 5-chloro-7-azaindole (5-chloro-1H-pyrrolo[2,3-b]pyridine) core, a scaffold recognized for its significant biological activities.[1] The presence of the sulfonyl chloride group at the C3 position of the electron-rich pyrrole ring makes this compound an ideal electrophilic partner for coupling with various nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. These resulting sulfonamide-containing molecules have shown significant promise as potent and selective inhibitors of various protein kinases and enzymes, which are critical targets in oncology, inflammation, and neurodegenerative diseases.[2][3][4] This guide provides a comprehensive overview of its synthesis, reactivity, applications, and handling protocols for researchers and drug development professionals.

The Privileged Scaffold: Significance of the 1H-Pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine moiety, often referred to as 7-azaindole, is considered a "privileged scaffold" in drug discovery. This designation is earned because its structural motif is recurrent in compounds that exhibit high affinity for a diverse range of biological targets. Its unique bicyclic structure, combining a pyridine and a pyrrole ring, allows it to mimic the purine core of ATP, making it a highly effective hinge-binding motif for many protein kinases.[2]

The introduction of a chlorine atom at the 5-position can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing binding affinity or improving pharmacokinetic properties.[5] Derivatives of this core are central to the development of inhibitors for targets such as Colony-Stimulating Factor 1 Receptor (CSF1R), Ataxia-Telangiectasia Mutated (ATM) kinase, and Fibroblast Growth Factor Receptors (FGFRs), highlighting its therapeutic versatility.[3][6][7]

Physicochemical Properties and Identifiers

The fundamental properties of this key intermediate are summarized below, providing essential data for experimental design and safety assessment.

PropertyValueSource
CAS Number 2137648-42-9[8]
Molecular Formula C₇H₄Cl₂N₂O₂S[8]
Molecular Weight 251.09 g/mol [8]
Physical State Solid (predicted based on analogs)[9]
InChI Key AAUPEOGYOZMKGJ-UHFFFAOYSA-N (Isomer)[10]
Canonical SMILES C1=C2C(=CNC2=C(C=N1)Cl)S(=O)(=O)ClN/A

Synthesis and Mechanism: A Representative Pathway

While specific, peer-reviewed synthetic procedures for CAS 2137648-42-9 are not extensively published, a robust synthesis can be designed based on established organosulfur chemistry and reactions on the 7-azaindole core. The key transformation is the electrophilic chlorosulfonation at the C3 position of the pyrrole ring, which is the most nucleophilic site.

Causality in Synthesis Design:
  • Starting Material: The synthesis begins with the commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine.[11]

  • Nitrogen Protection: The pyrrole nitrogen (N1) is acidic and can interfere with the strongly acidic and electrophilic conditions of chlorosulfonation. Therefore, protection with a suitable group (e.g., phenylsulfonyl) is a common strategy to prevent side reactions and improve solubility.[1][12]

  • Chlorosulfonation: Chlorosulfonic acid (ClSO₃H) is a powerful reagent for introducing the -SO₂Cl group onto electron-rich aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Deprotection (Optional): Depending on the subsequent synthetic steps, the N1-protecting group may be removed. However, for many applications, the final sulfonamide formation can be performed on the N-protected intermediate.

Visualized Synthesis Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Deprotection A 5-chloro-1H-pyrrolo[2,3-b]pyridine B 1-(Benzenesulfonyl)-5-chloro-1H- pyrrolo[2,3-b]pyridine A->B  Benzenesulfonyl chloride,  Base (e.g., NaH) C 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b] pyridine-3-sulfonyl chloride B->C  Chlorosulfonic acid (ClSO3H),  0°C to rt D 5-chloro-1H-pyrrolo[2,3-b]pyridine -3-sulfonyl chloride (Target Compound) C->D  Base (e.g., NaOH or LiOH)

Caption: A plausible synthetic workflow for the target compound.

Representative Experimental Protocol

Step 1: Synthesis of 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C, add a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

  • Carefully quench the reaction by the slow addition of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield the N-protected intermediate.

Step 2: Synthesis of 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

  • Cool a flask containing chlorosulfonic acid (5.0 eq.) to 0 °C in an ice bath.

  • Slowly add 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude sulfonyl chloride.

Step 3: N-Deprotection to yield 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

  • Dissolve the N-protected sulfonyl chloride (1.0 eq.) in a suitable solvent mixture such as THF/methanol.

  • Add an aqueous solution of lithium hydroxide (2.0-3.0 eq.) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.

Chemical Reactivity: The Gateway to Bioactive Molecules

The synthetic utility of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group. It is a potent electrophile that readily reacts with a wide range of nucleophiles.

Primary Application: Sulfonamide Formation

The most critical reaction of this compound is its condensation with primary or secondary amines to form sulfonamides. This reaction is fundamental to its role as a building block, as the sulfonamide linkage is a stable and common feature in many drug candidates.[4]

G reagent 5-chloro-1H-pyrrolo[2,3-b]pyridine -3-sulfonyl chloride product Target Sulfonamide Derivative reagent->product  Base (e.g., Pyridine, TEA)  Solvent (e.g., DCM) amine Primary/Secondary Amine (R1R2-NH) amine->product

Caption: Reaction of the title compound to form sulfonamides.

Protocol for a Typical Sulfonamide Synthesis
  • Dissolve the amine starting material (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or THF.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5-2.0 eq.), to the solution.

  • Cool the mixture to 0 °C.

  • Add a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the desired sulfonamide.

Applications in Drug Discovery: Targeting Pathological Pathways

The sulfonamides derived from this building block have been successfully employed to create potent inhibitors for critical disease targets. The 7-azaindole core typically engages with the hinge region of a kinase, while the sulfonamide group and its substituents explore adjacent pockets, forming key hydrogen bonds and van der Waals interactions that confer potency and selectivity.

G cluster_pathway Cellular Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., FGFR, CSF1R) downstream Downstream Signaling (e.g., RAS-MEK-ERK) receptor->downstream block X response Pathological Cellular Response (Proliferation, Survival) downstream->response inhibitor Derived Inhibitor (contains the 5-chloro-1H-pyrrolo[2,3-b] pyridine-3-sulfonamide core) inhibitor->receptor block->downstream  Inhibition

Caption: Role of derived inhibitors in blocking kinase signaling.

Notable Examples:

  • FGFR Inhibitors: Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors, which are often dysregulated in various cancers.[2][7]

  • CSF-1R Inhibitors: This scaffold is used to design inhibitors of Colony-Stimulating Factor 1 Receptor, a key target in immuno-oncology and inflammatory diseases.[6]

  • NOX2 Inhibitors: The 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure, exemplified by GSK2795039, is a potent NADPH Oxidase 2 (NOX2) inhibitor investigated for neurodegenerative diseases.[4]

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure personnel safety and maintain product integrity.

Hazard CategoryDescriptionPrecautionary Measures
Corrosivity Causes severe skin burns and eye damage (predicted).[13]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
Reactivity Water-reactive. Contact with moisture or water liberates toxic and corrosive hydrogen chloride (HCl) gas.[14]Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a desiccator or dry box.[9][15]
Toxicity Harmful if swallowed, inhaled, or in contact with skin (predicted based on analogs).[13]Use only in a well-ventilated chemical fume hood. Avoid creating dust.[9]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[14][15]

  • For long-term stability, refrigeration in a tightly sealed, moisture-proof container is recommended.[9]

Spill Management:

  • Do not use water to clean up spills.

  • Sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.

Conclusion

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is more than just a chemical compound; it is an enabling tool for modern drug discovery. Its strategic design, combining the privileged 7-azaindole scaffold with a highly versatile sulfonyl chloride handle, provides medicinal chemists with a powerful building block to construct novel, potent, and selective modulators of critical biological pathways. A thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential in the development of next-generation therapeutics.

References

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids.
  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride. NextSDS.
  • 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis. ChemicalBook.
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. Sapphire Bioscience.
  • 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. PMC.
  • Pyridine-3-sulfonyl chloride hydrochloride SAFETY D
  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. ChemicalBook.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • 5-Chloromethyl-1H-pyrrolo 2,3-b pyridine hydrochloride. Sigma-Aldrich.
  • 5-Chloro-1H-pyrrolo 2,3-b pyridine. MilliporeSigma.
  • SAFETY D
  • 5-chloro-1h-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride. PubChemLite.
  • 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-. Echemi.
  • Safety D
  • PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE wiki. Guidechem.
  • Pyridine-3-sulfonyl chloride - SAFETY D
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • 5-chloro-1h-pyrrolo[2,3-b]pyridine. PubChemLite.
  • 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE.
  • Synthesis of sulfonyl chloride substr
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Synthesis method of pyridine-3-sulfonyl chloride.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • 5-Chloro-1H-pyrrolo(3,2-b)pyridine. PubChem.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Abstract 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a key bifunctional intermediate in medicinal chemistry, combining the pharmacologically significant 7-azaindole scaffold with a reactive sulfonyl chlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a key bifunctional intermediate in medicinal chemistry, combining the pharmacologically significant 7-azaindole scaffold with a reactive sulfonyl chloride moiety.[1] This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established spectroscopic principles to present a robust, predictive characterization. Detailed, field-proven protocols for sample handling and data acquisition for this reactive species are also provided to ensure experimental success and data integrity.

Introduction: The Structural and Synthetic Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a prevalent motif in a multitude of biologically active molecules and approved pharmaceuticals.[2] Its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the purine structure, makes it a privileged scaffold in drug discovery. The introduction of a sulfonyl chloride group at the C3 position provides a highly reactive electrophilic site, ideal for the synthesis of sulfonamides and other derivatives through nucleophilic substitution.[3] The chlorine atom at the C5 position further modulates the electronic properties of the ring system, influencing both reactivity and biological activity.

The synthesis of substituted 7-azaindoles can be challenging, but methods such as the Fischer indole synthesis in polyphosphoric acid have been successfully applied to create 5-chloro-7-azaindole precursors.[4] The subsequent sulfonation and chlorination to yield the target sulfonyl chloride would require conditions that are carefully controlled to avoid degradation of the sensitive heterocyclic core.

Given the compound's reactivity, particularly its moisture sensitivity, proper handling and analytical techniques are paramount for accurate characterization. This guide is designed to provide the necessary framework for researchers to confidently identify and assess the purity of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, both ¹H and ¹³C NMR will provide a detailed map of the molecule's connectivity and electronic environment.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will display signals corresponding to the four protons on the 7-azaindole ring system. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and sulfonyl chloride groups, as well as the inherent electronic nature of the fused pyridine and pyrrole rings.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Comparative Insights
~10.0 - 12.0 br s 1H H1 (N-H) The pyrrole N-H proton of 7-azaindoles is typically broad and downfield shifted.[2] Its exact position is highly dependent on solvent and concentration.
~8.60 d 1H H6 The proton at C6 is adjacent to the pyridine nitrogen and is expected to be the most deshielded of the aromatic protons.
~8.30 s 1H H2 The C2 proton is adjacent to the pyrrole nitrogen and is significantly deshielded by the adjacent sulfonyl chloride group at C3.

| ~8.10 | d | 1H | H4 | The proton at C4 will be downfield due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent chloro group. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on all seven carbon atoms of the heterocyclic core.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale & Comparative Insights
~149.0 C7a Quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen.
~144.0 C6 Carbon adjacent to the pyridine nitrogen, deshielded.
~130.0 C2 Deshielded carbon due to proximity to the pyrrole nitrogen and the sulfonyl chloride group.
~128.0 C4 Carbon atom bearing a proton, deshielded by the adjacent chloro group.
~125.0 C5 Carbon atom bearing the chloro substituent.
~118.0 C3a Quaternary carbon at the ring fusion.

| ~115.0 | C3 | The carbon attached to the sulfonyl chloride group will be significantly shifted, though its direct observation can sometimes be challenging. |

Experimental Protocol: NMR Data Acquisition

Due to the reactivity of sulfonyl chlorides, especially their sensitivity to moisture, stringent anhydrous conditions are required for sample preparation.[5]

Materials:

  • 5-10 mg of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

  • 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆). CDCl₃ is often a good first choice.[5]

  • High-quality 5 mm NMR tube, oven-dried or flame-dried.

  • Inert atmosphere (Argon or Nitrogen).

Procedure:

  • Dry the NMR tube and cap in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Under an inert atmosphere, accurately weigh the sulfonyl chloride sample directly into the NMR tube.

  • Using a dry syringe, add the anhydrous deuterated solvent to the NMR tube.

  • Cap the tube securely and gently agitate to ensure complete dissolution.

  • Acquire the spectrum promptly to minimize the risk of degradation.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (Anhydrous Conditions) B Acquire 1H Spectrum (Standard Pulse Program) A->B C Acquire 13C Spectrum (Proton Decoupled) A->C D Data Processing (FT, Phasing, Baseline) B->D C->D E Structural Assignment (Chemical Shifts, Couplings) D->E

Caption: Workflow for NMR analysis of sulfonyl chlorides.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid confirmation of the sulfonyl chloride functional group. The spectrum will be dominated by strong absorptions corresponding to the S=O and S-Cl stretching vibrations.[5]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale & Comparative Insights
~3300-3100 Medium N-H Stretch Typical for N-H stretching in pyrrole and indole systems. Broadening may occur due to hydrogen bonding.[6]
~1410-1375 Strong Asymmetric S=O Stretch This is a highly characteristic and strong absorption for sulfonyl chlorides.[5][7]
~1204-1185 Strong Symmetric S=O Stretch Another hallmark absorption for the sulfonyl chloride group, also very strong.[5][7]
~1600-1450 Medium C=C and C=N Aromatic Stretches These bands are characteristic of the 7-azaindole ring system.

| ~700-600 | Medium-Strong | S-Cl Stretch | This absorption confirms the presence of the sulfonyl chloride, though it can sometimes be obscured by other vibrations in this region. |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid sulfonyl chlorides as it requires minimal sample preparation and reduces exposure to atmospheric moisture.[8]

Materials:

  • FT-IR spectrometer with ATR accessory.

  • Small amount of solid 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol).

Procedure:

  • Record a background spectrum on the clean, dry ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Clean the crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Predicted Mass Spectrum Data

The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. A key feature will be the isotopic pattern of the two chlorine atoms.

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization - EI)

m/z (mass-to-charge ratio) Relative Intensity Assignment Rationale & Comparative Insights
250/252/254 Moderate [M]⁺ Molecular ion. The isotopic pattern (approx. 9:6:1 ratio) will be characteristic of a molecule containing two chlorine atoms.
215/217 High [M - Cl]⁺ Loss of a chlorine radical from the sulfonyl chloride group is a common and favorable fragmentation pathway.[9][10]
186/188 Moderate [M - SO₂]⁺ Loss of sulfur dioxide from the molecular ion is another characteristic fragmentation of sulfonyl chlorides.[5][11]

| 151 | High | [M - SO₂Cl]⁺ | This fragment corresponds to the 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl cation and is expected to be a major peak. |

Workflow for Mass Spectrometry Analysis

MS_Workflow A Sample Introduction (e.g., Direct Infusion or GC/LC) B Ionization (e.g., EI or ESI) A->B C Mass Analysis (Isotopic Pattern) B->C D Fragmentation Analysis (MS/MS) C->D E Structural Confirmation D->E

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, likely to yield a strong signal for the protonated molecule [M+H]⁺.

Procedure:

  • Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol.

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the full scan mass spectrum in positive ion mode.

  • Observe the molecular ion cluster and its characteristic isotopic pattern.

  • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the predicted fragmentation patterns.

Conclusion

The comprehensive spectroscopic characterization of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is essential for its use in research and drug development. While direct experimental data is scarce, a robust predictive analysis based on the well-established spectroscopic behavior of the 7-azaindole and sulfonyl chloride functionalities provides a reliable framework for its identification. The detailed protocols provided herein offer a practical guide for researchers to acquire high-quality data, ensuring the integrity of their synthetic and medicinal chemistry endeavors. The combination of NMR for structural elucidation, IR for functional group confirmation, and MS for molecular weight and fragmentation analysis constitutes a self-validating system for the thorough characterization of this important chemical entity.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
  • A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride. (2025). BenchChem.
  • Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs. (2025). BenchChem.
  • Baxter, R. L., & Reavill, R. E. (1967). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 39(8), 955-958.
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.).
  • microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. (2010). Rasayan Journal of Chemistry, 3(4), 735-741.
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved March 20, 2026.
  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.
  • Fragmentation patterns of benzene sulfonate (a), p-toluene sulfonate (b), 4-ethyl benzene sulfonate (c)
  • Infrared Spectroscopy Absorption Table. (n.d.).
  • Anderson, K. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-804.
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (2024). PubMed.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. (2024). Digital CSIC.
  • Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). PubMed.
  • Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. (n.d.).
  • Scalable synthesis and properties of 7-methyl- 4-azaindole. (2025).
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved March 20, 2026.
  • An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (2025). BenchChem.
  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved March 20, 2026.
  • 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR. (n.d.). ChemicalBook. Retrieved March 20, 2026.
  • 1H-Pyrrolo[2,3-b]pyridine, 2-(4-pyridyl)-. (n.d.). SpectraBase. Retrieved March 20, 2026.
  • Tables For Organic Structure Analysis. (n.d.).
  • 1h-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (C7H5ClN2O2S). (n.d.). PubChem. Retrieved March 20, 2026.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026.
  • Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. (2023). Journal of the American Chemical Society.
  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (n.d.).
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). BenchChem.
  • How to prepare an IR sample. (2014, July 29). YouTube.
  • 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. (n.d.). NextSDS. Retrieved March 20, 2026.
  • 1 H-and 13 C-NMR chemical shift values (δ, ppm) for the compounds 1-3... (n.d.).
  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012).
  • 5-Chloro-7-azaindole. (n.d.). Chem-Impex. Retrieved March 20, 2026.
  • Functionaliz
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). PMC.

Sources

Foundational

Commercial Availability and Synthetic Utility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The compound 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 213...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9) is a highly specialized, bifunctional building block widely utilized in modern medicinal chemistry[1][2]. Featuring a 7-azaindole core substituted with a chlorine atom at the C5 position and a highly reactive sulfonyl chloride group at the C3 position, this molecule serves as a critical intermediate for synthesizing arylsulfonamide-pyrrolopyridines.

These derivatives are highly prized in drug discovery. The 7-azaindole moiety is a "privileged scaffold" known for acting as an exceptional hinge-binding motif in kinase inhibitors[3]. Furthermore, recent breakthroughs have identified 3-sulfonamidyl-7-azaindoles as potent co-potentiators for mutant CFTR channels in cystic fibrosis therapies[4]. This guide details the commercial sourcing, structural rationale, and validated synthetic protocols for handling and utilizing this critical reagent.

Physicochemical Profiling & Commercial Sourcing

To effectively utilize 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, researchers must understand its physical properties and sourcing landscape. As a sulfonyl chloride, the compound is inherently moisture-sensitive and requires stringent storage conditions to prevent hydrolysis back to its corresponding sulfonic acid.

Physicochemical Properties

The following table summarizes the core chemical identifiers and properties required for analytical verification and inventory management[2][5][6].

PropertySpecification
Chemical Name 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
CAS Registry Number 2137648-42-9
Molecular Formula C7H4Cl2N2O2S
Molecular Weight 251.09 g/mol
SMILES String C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)Cl
Storage Requirements 4°C to -20°C; Store under inert gas (Argon/N2); Desiccate
Appearance Tan to off-white solid/powder
Commercial Availability

Historically, complex substituted 7-azaindoles required multi-step in-house synthesis. Today, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is commercially available through specialized chemical vendors, accelerating lead optimization campaigns.

SupplierCatalog / Product FocusGlobal Reach
Biosynth / Sapphire Bioscience High-purity research chemicals (Cat# MKD64842)Global distribution[2]
BLD Pharm Building blocks and screening compounds (Cat# BD01354541)US, Europe, India, China[7]
OChem Incorporation Advanced research products (Cat# 648C429)Global distribution

Note: Due to its reactive nature, commercial batches should be analyzed via LC-MS (using anhydrous solvents) or 1H-NMR prior to use to quantify any hydrolyzed sulfonic acid impurities.

Mechanistic Utility: The 7-Azaindole Privilege

The architectural design of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is not accidental. It is engineered to exploit specific biological binding pockets.

  • The Hinge-Binding Core: The 7-azaindole system is a bioisostere of indole and purine. It forms two critical hydrogen bonds with the ATP-binding hinge region of kinases: the pyrrole N-H acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor[3].

  • C5-Chlorine Substitution: The addition of a halogen at the C5 position modulates the lipophilicity (LogP) of the scaffold and can occupy specific hydrophobic sub-pockets, often increasing target residence time and metabolic stability.

  • C3-Sulfonyl Chloride Vector: The C3 position of the pyrrole ring is directed toward the solvent-exposed region of most kinase active sites. By converting this position into a sulfonyl chloride, chemists can rapidly generate libraries of sulfonamides by coupling various amines. This allows for the fine-tuning of pharmacokinetic properties without disrupting the core hinge-binding interaction[3][4].

Pharmacophore Target Target Protein (Kinase / CFTR Mutant) Hinge Hinge Region / Primary Pocket Target->Hinge Solvent Solvent-Exposed / Secondary Pocket Target->Solvent Azaindole 7-Azaindole Core (H-Bond Donor & Acceptor) Hinge->Azaindole Binds N1 & N7 Sulfonamide C3-Sulfonamide Moiety (Steric/Electronic Tuning) Solvent->Sulfonamide Extends R-group Azaindole->Sulfonamide C3 Linkage

Fig 1. Pharmacophore mapping of 7-azaindole-3-sulfonamide derivatives in target binding pockets.

Synthetic Methodologies & Self-Validating Protocols

While commercially available, understanding the de novo synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is crucial for troubleshooting downstream reactions or scaling up production.

The Electrophilic Aromatic Substitution (EAS) Strategy

The synthesis relies on the inherent nucleophilicity of the 7-azaindole core. The C3 position of the pyrrole ring is the most electron-rich site. Treatment with excess chlorosulfonic acid (which acts as both solvent and reagent) achieves two sequential transformations:

  • Sulfonation: Formation of the intermediate C3-sulfonic acid.

  • Chlorination: Conversion of the sulfonic acid to the highly reactive sulfonyl chloride[4].

SynthesisWorkflow SM 5-Chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) Rxn1 Electrophilic Aromatic Substitution Chlorosulfonic Acid, 120°C SM->Rxn1 Intermediate 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9) Rxn1->Intermediate Rxn2 Sulfonamide Coupling R-NH2, Base, Solvent Intermediate->Rxn2 Product Target Arylsulfonamide (Kinase/CFTR Modulator) Rxn2->Product

Fig 2. Synthetic workflow for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride derivatives.

Protocol 1: Synthesis of the Sulfonyl Chloride

Causality & Safety Note: Chlorosulfonic acid reacts violently with water, releasing HCl gas. The reaction must be performed in a fume hood. The ice-water quench is the most critical step; it must be kept strictly at 0°C to kinetically trap the sulfonyl chloride and prevent its thermodynamic hydrolysis back to the sulfonic acid[4].

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Argon.

  • Addition: Carefully add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to the flask. Slowly add neat chlorosulfonic acid (approx. 10-15 eq) dropwise at 0°C. Rationale: Excess chlorosulfonic acid drives the secondary chlorination step.

  • Heating: Move the open flask to an oil bath pre-heated to 120°C. Stir vigorously for 2 hours[4].

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature.

  • Quenching (Critical): Transfer the reaction mixture dropwise via a dropping funnel into a vigorously stirred beaker of crushed ice and water (0°C). A tan precipitate will immediately form.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with copious amounts of ice-cold water to remove residual acid[4].

  • Drying: Dry the solid under a high vacuum in a desiccator containing P2O5. Do not use heat to dry, as it may degrade the product. The crude sulfonyl chloride is typically used immediately in the next step without further purification.

Protocol 2: Downstream Sulfonamide Coupling

Once the sulfonyl chloride is obtained (or purchased), it is coupled with primary or secondary amines to generate the final therapeutic scaffolds.

Step-by-Step Procedure:

  • Preparation: Dissolve the target amine (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DCM or DMF) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or pyridine (3.0 eq). Rationale: The base neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

  • Coupling: Cool the solution to 0°C. Slowly add 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.0 eq) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting arylsulfonamide-pyrrolopyridine via flash column chromatography or preparative HPLC.

Conclusion

The commercial availability of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9) has significantly streamlined the development of 7-azaindole-based therapeutics. By understanding the mechanistic rationale behind its hinge-binding properties and strictly adhering to anhydrous protocols during its handling and derivatization, researchers can efficiently leverage this building block to discover novel kinase inhibitors and ion channel modulators.

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential safety protocols and handling procedures for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. As a reactive sulfonyl chloride derivative, this compound demands rigorous adherence to safety measures to mitigate risks in a laboratory and drug development setting. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Understanding the Inherent Risks: Hazard Identification and Analysis

Key Hazards:

  • Corrosivity: Sulfonyl chlorides as a class are highly corrosive.[1][2] Direct contact with skin, eyes, or mucous membranes will cause severe chemical burns.[2][3][4]

  • Water Reactivity: This is a critical hazard. The compound will react violently and exothermically with water, including moisture in the air, to produce hydrochloric acid and sulfuric acid.[1][4] This reaction liberates toxic and corrosive gases, posing a significant inhalation hazard.[3][5]

  • Toxicity: Acute toxicity is a concern. Inhalation of vapors or dust can cause severe irritation to the respiratory tract, potentially leading to delayed-onset pulmonary edema, a serious medical condition.[4][5] Ingestion can cause severe burns to the mouth and stomach.[1]

  • Incompatibility: The compound is incompatible with strong oxidizing agents, alcohols, amines, and bases.[1] Reactions with these materials can be vigorous or even explosive.

Hazard Classification Summary
Hazard ClassClassificationPrimary Concerns
Skin Corrosion/Irritation Category 1B (Assumed)Causes severe skin burns and eye damage.[3][6]
Serious Eye Damage Category 1 (Assumed)Causes serious eye damage.[3][7]
Acute Toxicity (Oral, Dermal, Inhalation) Warning (Assumed)Harmful if swallowed, in contact with skin, or if inhaled.[6]
Reactivity Water-ReactiveReacts violently with water to produce toxic gases.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. The following PPE must be worn at all times in the laboratory when this compound is in use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3]

  • Protective Clothing: A flame-retardant laboratory coat is required. For larger scale operations, a chemical-resistant apron or suit may be necessary.[8]

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[3] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors must be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Necessary Equipment and Reagents prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to handling handle2 Add to Reaction Vessel Under Inert Atmosphere handle1->handle2 handle3 Conduct Reaction in Fume Hood handle2->handle3 clean1 Quench Reaction Carefully handle3->clean1 Reaction complete clean2 Dispose of Waste in Designated Hazardous Waste Container clean1->clean2 clean3 Decontaminate Glassware and Work Area clean2->clean3

Caption: Workflow for the safe handling of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required personal protective equipment.

    • Assemble all necessary glassware and ensure it is dry.

    • Have appropriate quenching agents and spill cleanup materials readily available.

  • Handling:

    • Weigh the required amount of the compound in the fume hood.

    • If the reaction is sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Add the compound to the reaction vessel slowly and in a controlled manner.

  • Cleanup:

    • Upon completion of the reaction, any excess reagent must be quenched carefully. A non-aqueous, non-protic solvent can be used for dilution before slowly adding to a quenching solution (e.g., a cooled solution of sodium bicarbonate). Never add water directly to the neat compound. [8]

    • All waste materials, including contaminated consumables, must be placed in a clearly labeled hazardous waste container.

    • Decontaminate all glassware and the work area thoroughly.

Storage Requirements
  • Store in a tightly sealed container to prevent contact with moisture.[3]

  • The storage area should be cool, dry, and well-ventilated.[3]

  • Store in a designated corrosives area, away from incompatible materials such as bases, alcohols, and strong oxidizing agents.[3]

  • For long-term stability, refrigeration may be recommended.[3]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and correct response is critical to minimizing harm.

Emergency Response Flowchart

cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs skin Skin Contact spill->skin eye Eye Contact spill->eye inhalation Inhalation spill->inhalation ingestion Ingestion spill->ingestion small_spill Small Spill spill->small_spill large_spill Large Spill spill->large_spill skin_action Remove contaminated clothing. Flush with copious water for 15+ mins. Seek immediate medical attention. skin->skin_action Action eye_action Flush with copious water for 15+ mins, lifting eyelids. Seek immediate medical attention. eye->eye_action Action inhalation_action Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->inhalation_action Action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->ingestion_action Action small_spill_action Absorb with inert, dry material (e.g., sand, vermiculite). Place in a sealed container for disposal. Ventilate area. small_spill->small_spill_action Action large_spill_action Evacuate the area. Alert emergency services. Prevent entry into drains. large_spill->large_spill_action Action

Caption: Emergency response procedures for incidents involving 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected area with large amounts of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention, as symptoms like pulmonary edema can be delayed.[4][5]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[9] Seek immediate medical attention.

Spill Response
  • Minor Spills:

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing appropriate PPE, cover the spill with an inert, dry absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[8]

Disposal Considerations

All waste containing 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride must be treated as hazardous.

  • Waste Containers: Use only designated, properly labeled, and sealed containers for hazardous chemical waste.

  • Compatibility: Do not mix this waste with other incompatible waste streams, particularly aqueous or protic waste.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10] Consult with your institution's environmental health and safety department for specific guidance.

References

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride - NextSDS. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. (2024, February 12). Retrieved from [No specific URL available in search result]
  • Hazardous Substance Fact Sheet - Sulfuryl Chloride. (n.d.). Retrieved from [No specific URL available in search result]
  • ICSC 0198 - SULPHURYL CHLORIDE - INCHEM. (1998, March). Retrieved from [Link]

  • Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. (2005, October 31). Retrieved from [Link]

  • SAFETY DATA SHEET - Sulfuryl chloride. (2008, February 21). Retrieved from [No specific URL available in search result]
  • Pyridine-3-Sulfonyl Chloride - Material Safety Data Sheet (MSDS). (2026, January 20). Retrieved from [No specific URL available in search result]
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved from [No specific URL available in search result]
  • Safety Data Sheet - CymitQuimica. (2024, December 19). Retrieved from [No specific URL available in search result]
  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [No specific URL available in search result]
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. (2005, September 13). Retrieved from [Link]

  • n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. (1997). Retrieved from [Link]

  • 5-chloro-1h-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride - PubChemLite. (n.d.). Retrieved from [Link]

  • 5-Chloro-1H-pyrrolo(3,2-b)pyridine - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors - Rsc.org. (n.d.). Retrieved from [No specific URL available in search result]
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2013, January 8). Retrieved from [Link]

Sources

Foundational

Comprehensive Stability and Storage Protocols for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Executive Summary 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9) is a highly reactive electrophilic building block integral to the synthesis of sulfonamides and advanced pharmaceutical interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9) is a highly reactive electrophilic building block integral to the synthesis of sulfonamides and advanced pharmaceutical intermediates. Due to the electron-withdrawing nature of the 7-azaindole core, the sulfonyl chloride moiety exhibits extreme sensitivity to ambient moisture and thermal stress. This technical guide outlines the mechanistic causality behind its degradation and provides self-validating standard operating procedures (SOPs) for its long-term storage and handling.

Chemical Profile & Reactivity Dynamics

The structural architecture of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride combines a 5-chloro-7-azaindole ring with a sulfonyl chloride group at the 3-position. While aryl sulfonyl chlorides are generally robust, heteroaromatic variants are notoriously unstable. Specifically,1[1]. The electron-withdrawing pyridine nitrogen increases the electrophilicity of the sulfur atom, drastically lowering the activation energy required for nucleophilic attack.

Degradation Mechanisms and Causality

The primary degradation pathway is moisture-driven hydrolysis.2[2].

This hydrolysis yields 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid and hydrogen chloride (HCl). The generation of HCl is catastrophic for batch integrity: it protonates the basic azaindole nitrogen, forming an insoluble zwitterionic salt that crashes out of organic solutions. Furthermore,3[3].

Hydrolysis A 5-chloro-7-azaindole-3-SO2Cl + H2O B Transition State (SN2-like Attack) A->B Trace Moisture C 5-chloro-7-azaindole-3-SO3H + HCl B->C Cl- leaving group D Auto-catalysis (HCl + Moisture) C->D HCl release D->A Accelerates degradation

Figure 1: SN2-like hydrolysis pathway and auto-catalytic degradation loop of the sulfonyl chloride.

Quantitative Stability Metrics & Storage Conditions

To suppress kinetic hydrolysis and thermal degradation, strict environmental controls must be implemented. Commercial suppliers mandate that 4[4].

Table 1: Stability Matrix for Heteroaromatic Sulfonyl Chlorides
Storage ConditionAtmosphereMoisture LevelEstimated Shelf LifePrimary Degradation Pathway
20°C (Benchtop)Ambient Air40-60% RH< 24 HoursRapid Hydrolysis & Auto-catalysis
4°C (Fridge)Ambient AirVariable1-2 WeeksHydrolysis / HCl Salt Formation
-20°C (Freezer)Ambient AirLow1-3 MonthsSlow Hydrolysis
-20°C (Freezer) Argon < 1 ppm > 12 Months Stable
Table 2: Required Storage Parameters
ParameterSpecificationMechanistic Causality
Temperature ≤ -20°CSuppresses thermal SO2​ extrusion and slows the kinetics of trace hydrolysis.
Atmosphere Argon or NitrogenEliminates ambient moisture, preventing the primary SN​2 degradation pathway.
Container Amber GlassPrevents photolytic homolytic cleavage of the highly sensitive S-Cl bond.
Seal PTFE-lined cap + ParafilmProvides a chemically inert barrier against atmospheric diffusion and moisture ingress.

Standard Operating Procedures (SOPs)

SOP 1: Inert Handling and Long-Term Preservation

Causality: Every exposure to ambient air introduces trace moisture, causing irreversible hydrolysis. Bulk material must never be opened on an open bench.

  • Receipt: Upon receiving the5[5], immediately transfer the sealed commercial bottle into a glovebox purged with Argon (<1 ppm H2​O , <1 ppm O2​ ).

  • Aliquoting: Divide the bulk material into pre-dried, amber glass vials. Aliquoting into single-use quantities prevents repeated freeze-thaw cycles and moisture exposure during subsequent sampling.

  • Sealing: Cap each vial tightly with a PTFE-lined lid. Wrap the junction with Parafilm to create a secondary moisture barrier.

  • Storage: Place the aliquots in a secondary containment jar filled with active desiccant (e.g., indicating Drierite) and store in a dedicated -20°C freezer.

Workflow N1 1. Receipt of Material (Keep on Dry Ice) N2 2. Transfer to Glovebox (Argon Atmosphere, <1 ppm H2O) N1->N2 N3 3. Aliquot into Amber Vials (Single-use quantities) N2->N3 N4 4. Seal with PTFE Caps & Parafilm N3->N4 N5 5. Long-term Storage (-20°C over Desiccant) N4->N5

Figure 2: Step-by-step inert handling and long-term storage workflow to prevent hydrolysis.

SOP 2: Pre-Reaction Quality Control (Derivatization Assay)

Causality: Free sulfonic acids and HCl salts streak heavily on standard silica TLC and are difficult to quantify via direct LC-MS due to poor ionization and column retention. A derivatization assay using a secondary amine acts as a self-validating system to confirm the integrity of the sulfonyl chloride before committing it to a critical reaction.

  • Preparation: Under a nitrogen atmosphere, dissolve ~1 mg of the sulfonyl chloride batch in 100 µL of anhydrous THF.

  • Derivatization: Add 10 µL of anhydrous morpholine or piperidine to the solution.

  • Reaction: Stir for 5 minutes at room temperature to quantitatively convert all active sulfonyl chloride into the corresponding stable sulfonamide.

  • Analysis: Quench the mixture with 1 mL of LC-MS grade methanol and analyze via UPLC-MS. The UV peak area ratio of the sulfonamide product versus the free sulfonic acid (the hydrolysis byproduct) accurately reflects the active purity of the starting material.

References

  • King, J. F., & Khemani, K. C. - The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry (1989). [Link]

  • Shevchuk, O. I., et al. - Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv (2025). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and General Protocol for the Synthesis of N-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides

Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties, including altered hydrogen bonding capabilities and metabolic stability.[1][2] The 5-chloro substituted 7-azaindole, in particular, serves as a crucial intermediate in the synthesis of numerous biologically active molecules, including potent kinase inhibitors for therapeutic applications in oncology.[1][3][4]

Furthermore, the sulfonamide functional group is a cornerstone in drug design, present in a wide array of antibacterial, diuretic, and anti-inflammatory agents.[5][6][7] The N-aryl sulfonamide linkage offers a stable, geometrically defined connection that can engage in critical hydrogen bonding interactions with biological targets.

This application note provides a comprehensive, field-proven protocol for the efficient coupling of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride with a range of substituted anilines. The objective is to deliver a reliable and scalable methodology for researchers engaged in drug discovery and synthetic chemistry, explaining not only the procedural steps but also the underlying chemical principles that ensure success.

Reaction Principle and Mechanism

The formation of the N-aryl sulfonamide bond proceeds via a classical nucleophilic substitution pathway. The nitrogen atom of the aniline, acting as the nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the aniline nucleophile.[8]

Pyridine is an excellent choice of base for this transformation as it serves a dual role: it effectively scavenges the generated HCl and can also act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate that is more susceptible to attack by the aniline.

Sulfonamide_Formation_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline Aniline (Ar-NH₂) Attack Nucleophilic Attack Aniline->Attack 1. SulfonylChloride 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (R-SO₂Cl) SulfonylChloride->Attack Elimination HCl Elimination & Base Quenching Attack->Elimination 2. Product N-Aryl Sulfonamide (R-SO₂-NH-Ar) Elimination->Product Salt Pyridinium Hydrochloride Elimination->Salt

Figure 1: Simplified reaction mechanism for sulfonamide formation.

Materials and Equipment

Reagents
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (≥95%)

  • Substituted Aniline (≥98%)

  • Anhydrous Pyridine (≥99.8%)

  • Anhydrous Dichloromethane (DCM, ≥99.8%)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Protocol

General Considerations & Preparation
  • Moisture Sensitivity: Sulfonyl chlorides are highly reactive and sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid.[9] All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Safety: Pyridine is flammable and toxic. Dichloromethane is a suspected carcinogen. All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Starting Material: The 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a specialized reagent. If not commercially available, it can be synthesized from 5-chloro-1H-pyrrolo[2,3-b]pyridine using a suitable chlorosulfonating agent. This protocol focuses exclusively on the coupling step.

Step-by-Step Coupling Procedure (1.0 mmol scale)
  • Reactant Setup: To a dried round-bottom flask under an inert atmosphere, add the selected aniline (1.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) and anhydrous pyridine (0.24 mL, 3.0 mmol, 3.0 equiv.). Stir the mixture at room temperature until the aniline is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure the temperature has equilibrated.

  • Sulfonyl Chloride Addition: Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.1 mmol, 1.1 equiv.) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cold aniline mixture over 20-30 minutes using a dropping funnel or syringe pump.

    • Rationale: Slow addition is critical to maintain the low temperature and control the exothermic reaction, preventing the formation of potential side products.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 2-6 hours. A complete reaction is indicated by the consumption of the limiting reagent (usually the aniline).

Figure 2: Experimental workflow for sulfonamide synthesis.
Reaction Work-up and Purification
  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl (20 mL) to quench the reaction and neutralize the excess pyridine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL), saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).

    • Rationale: The water wash removes residual pyridinium salts. The bicarbonate wash removes any remaining acidic species. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is then purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increasing to a higher polarity (e.g., 50-60% EtOAc in Hexanes), is generally effective for isolating the pure sulfonamide product.

Results: Scope and Versatility

This protocol is effective for a wide range of anilines. The electronic nature of the substituent on the aniline ring can influence the reaction rate; electron-donating groups (e.g., -OCH₃, -CH₃) enhance the nucleophilicity of the aniline and can lead to faster reaction times, while strong electron-withdrawing groups (e.g., -NO₂) decrease nucleophilicity and may require longer reaction times or gentle heating. The following table provides representative results.

EntryAniline SubstrateR GroupExpected Yield (%)Typical Reaction Time (h)
1AnilineH85 - 95%2 - 3
2p-Toluidine4-CH₃88 - 96%2
3p-Anisidine4-OCH₃90 - 98%1.5 - 2.5
4p-Chloroaniline4-Cl80 - 90%3 - 5
5m-Nitroaniline3-NO₂65 - 75%6 - 8

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Aniline is not sufficiently nucleophilic.3. Insufficient base.1. Use fresh or newly prepared sulfonyl chloride; ensure anhydrous conditions.2. For deactivated anilines, consider gentle heating (e.g., 40 °C) after initial addition at 0 °C.3. Ensure at least 2-3 equivalents of pyridine are used.
Multiple Spots on TLC (Side Products) 1. Reaction temperature was too high.2. Di-sulfonylation (less common with anilines).1. Maintain strict temperature control (0 °C) during sulfonyl chloride addition.2. Use a slight excess of the aniline relative to the sulfonyl chloride.
Reaction Stalled 1. Poor quality of reagents or solvents.2. Deactivated aniline substrate.1. Use anhydrous solvents and high-purity reagents.2. Allow for longer reaction times or consider gentle heating.

Conclusion

The protocol detailed herein provides a highly efficient and reproducible method for the synthesis of N-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides. By employing standard laboratory techniques and readily available reagents, this procedure offers broad applicability for coupling with various anilines, making it an invaluable tool for medicinal chemists and drug development professionals in the construction of complex molecular architectures based on the 7-azaindole scaffold.

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018.

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability, 2024.

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 2021.

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 2005.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 2022.

  • Protecting Groups for Amines: Sulfonamides. YouTube, 2020.

  • Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b]. Journal of Applied Sciences Research, 2013.

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 2019.

  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Chemistry of Heterocyclic Compounds, 2016.

  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Chemistry of Heterocyclic Compounds, 2015.

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 2012.

  • Synthesis of sulfonyl chloride substrate precursors. RSC.org.

  • 5-Chloro-7-azaindole. Chem-Impex.

  • A three-component coupling protocol for the synthesis of substituted hexahydropyrrolo[3,2-c]quinolines. Chemical Communications, 2003.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2020.

  • Recent advances in the synthesis of N-acyl sulfonamides. Beilstein Journal of Organic Chemistry, 2012.

  • Synthesis of pyrrolo [2, 3 - b] pyridines. Google Patents, 2013.

  • Azaindole Therapeutic Agents. Current Medicinal Chemistry, 2020.

  • PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 1997.

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office, 2010.

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Texas at Dallas.

  • Protecting Group Strategies for Anilines Using Thionyl Chloride: Application Notes and Protocols. BenchChem.

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 2023.

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 2016.

Sources

Application

Application Notes and Protocols: The Strategic Use of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl Chloride in Modern Kinase Inhibitor Synthesis

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of small-molecule kinase inhibitors.[1] Its structure serves as a bioisostere of indole and purine, offering a unique combination of hydrogen bonding capabilities (at the pyrrole N-H and the pyridine N) and sites for chemical modification that allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This scaffold is the core of numerous inhibitors targeting a wide array of kinases implicated in oncology and other diseases, including Phosphoinositide 3-kinases (PI3K), Tropomyosin-related kinases (Trk), Cyclin-Dependent Kinase 9 (CDK9), and Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4][5]

The functionalization of the 7-azaindole core is critical for achieving potency and selectivity. The C3 position of the pyrrole ring is particularly reactive towards electrophilic substitution, making it an ideal handle for introducing key pharmacophoric elements. This application note provides a detailed guide on the use of a key intermediate, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride , for the synthesis of potent sulfonamide-based kinase inhibitors. We will cover the synthesis of this key reagent and provide a detailed protocol for its coupling with amines to generate a diverse library of potential therapeutic agents.

Core Concepts & Strategic Considerations

The sulfonamide linkage is a cornerstone in drug design. It is a stable, synthetically accessible group that can act as a hydrogen bond donor and acceptor, effectively anchoring a molecule within a kinase's ATP-binding pocket. By installing a sulfonyl chloride at the C3 position of the 5-chloro-7-azaindole scaffold, we create a versatile electrophile ready for coupling with a vast array of nucleophilic amines, enabling extensive Structure-Activity Relationship (SAR) studies.

The workflow can be visualized as a two-stage process: first, the preparation of the key sulfonyl chloride intermediate, and second, its use in the synthesis of the final sulfonamide products.

Fig. 1: Overall workflow for kinase inhibitor synthesis.

Part 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl Chloride

The synthesis of the title sulfonyl chloride starts from the commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine. The key transformation is an electrophilic aromatic substitution at the C3 position of the pyrrole ring, which is the most nucleophilic position on the scaffold. Chlorosulfonic acid is a powerful and effective reagent for this transformation.

Causality Behind Experimental Choices:
  • Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the source of the electrophile (SO₃) and the chlorinating agent. It is highly reactive and must be handled with extreme care.

  • Solvent: The reaction is typically performed neat or in a halogenated solvent like dichloromethane (DCM) that is inert to the highly acidic conditions. Using the starting material as the limiting reagent is crucial.

  • Temperature: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0 to 5 °C) during the addition of chlorosulfonic acid is critical to prevent uncontrolled side reactions and degradation of the starting material. After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion.

  • Work-up: The reaction must be quenched by slowly and carefully pouring the mixture onto ice. This hydrolyzes any remaining chlorosulfonic acid and precipitates the product. The extreme reactivity of chlorosulfonic acid with water necessitates a slow, controlled quench to manage the vigorous evolution of heat and HCl gas.

Detailed Protocol: Synthesis of the Sulfonyl Chloride Intermediate

Disclaimer: This protocol involves highly corrosive and reactive reagents. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

    • Dissolve or suspend the starting material in a minimal amount of anhydrous dichloromethane.

    • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel to the stirred solution over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

    • Observation: The reaction mixture may darken, and some HCl gas may evolve.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

    • Remove the ice bath and let the mixture slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Isolation:

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • CAREFULLY and SLOWLY , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate a large amount of HCl gas. Perform this in the back of the fume hood.

    • The product will precipitate as a solid. Stir the slurry for 15-20 minutes to ensure complete precipitation and quenching.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual acid.

    • Dry the solid product under high vacuum. The resulting 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is typically used in the next step without further purification. Due to its reactivity, especially towards moisture, it should be stored in a desiccator and used promptly.

Part 2: Synthesis of N-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides

With the key sulfonyl chloride intermediate in hand, the final kinase inhibitor can be synthesized via a standard nucleophilic substitution reaction with a desired primary or secondary amine.

Causality Behind Experimental Choices:
  • Amine Nucleophile: A diverse range of primary or secondary amines can be used. The electronic nature of the amine will affect its nucleophilicity and reaction rate; electron-rich anilines will react faster than electron-deficient ones.[6]

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal. They are inert to the reactants and readily dissolve the starting materials. It is critical to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

  • Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is essential. Its role is to scavenge the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[7] Removing the HCl drives the reaction to completion and prevents the protonation and deactivation of the amine nucleophile. Pyridine can often act as both the base and a suitable solvent.

  • Temperature: The reaction is typically run at room temperature. For less reactive amines, gentle heating (e.g., 40-50 °C) may be required to increase the reaction rate.

Detailed Protocol: General Procedure for Sulfonamide Formation
Fig. 2: General reaction scheme for sulfonamide synthesis.
  • Reaction Setup:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) and pyridine (2.0-3.0 eq) in anhydrous dichloromethane (DCM).

    • Stir the solution at room temperature.

  • Addition of Sulfonyl Chloride:

    • Dissolve the 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the amine solution over 10-15 minutes.

    • Observation: A precipitate (pyridinium hydrochloride) may form upon addition.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure sulfonamide product.

Application Example: Targeting Receptor Tyrosine Kinases

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a variety of protein kinases, including several receptor tyrosine kinases (RTKs) whose aberrant signaling is a hallmark of many cancers.

G Ligand Growth Factor (e.g., FGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Ligand->RTK Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Inhibitor 7-Azaindole Sulfonamide Inhibitor Inhibitor->RTK Blocks ATP Binding Site RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 3: Simplified RTK signaling pathway and point of inhibition.

The sulfonamide derivatives synthesized using this protocol can be screened against a panel of kinases to determine their inhibitory potential and selectivity. The table below summarizes the activity of several published 7-azaindole-based kinase inhibitors, demonstrating the versatility of this scaffold.

Compound ClassTarget KinaseIC₅₀ / ActivityReference
7-Azaindole DerivativesPI3Kγ0.5 nM[2]
3,5-Disubstituted 7-AzaindolesTrkAPOC = 9.6 (initial hit)[3]
7-Azaindole DerivativesHaspin14 nM[4]
Pyrrolo[2,3-b]pyridine DerivativesGSK-3β0.22 nM[5]
Pyrrolo[2,3-b]pyridine DerivativesFGFR17 nM[8]

Conclusion

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a high-value, versatile intermediate for the synthesis of novel kinase inhibitors. The protocols detailed herein provide a robust framework for its preparation and subsequent coupling to a wide range of amines. The 7-azaindole scaffold, functionalized with a sulfonamide linker at the C3 position, allows for systematic exploration of the chemical space around the kinase ATP-binding site. This strategic approach enables drug development professionals to generate libraries of potent and selective kinase inhibitors for evaluation as next-generation therapeutics.

References

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, C., et al. (2012). Design, Synthesis, and Evaluation of 3,5-Disubstituted 7-Azaindoles as Trk Inhibitors with Anticancer and Antiangiogenic Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Moshapo, P. T., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bollini, M., & Furet, P. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Yudin, A. K., et al. (2011). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Request PDF on ResearchGate. Available at: [Link]

  • Mushtaq, N., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Astellas Pharma Inc. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. Available at: [Link]

  • Gangjee, A., et al. (2012). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. PMC. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, J., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Collman, J. P., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. Available at: [Link]

  • Wang, Z., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

  • Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • El-Gohary, N. S. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Poreba, K., et al. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Arnone, M. I., et al. (1997). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Kumar, A., et al. (2024). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. ACS Omega. Available at: [Link]

Sources

Method

Application Note: Synthesis and Evaluation of Pexidartinib Sulfonamide Analogues Targeting CSF1R

Audience: Discovery Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Bioisosteric modification of pexidartinib via 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. Introduction &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Bioisosteric modification of pexidartinib via 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride.

Introduction & Rationale

Tenosynovial giant cell tumor (TGCT) is a locally aggressive neoplasm driven by the overexpression of colony-stimulating factor 1 (CSF-1), which recruits macrophages to the tumor microenvironment[1]. Pexidartinib (Turalio) is a potent, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF1R) and was approved by the FDA in August 2019 as a first-line treatment for symptomatic TGCT[2].

Structurally, pexidartinib utilizes a methylene bridge (-CH₂-) to link its 5-chloro-1H-pyrrolo[2,3-b]pyridine core to a substituted aminopyridine moiety[3]. While highly effective, the exploration of structural analogues is a critical step in medicinal chemistry to improve pharmacokinetic profiles, alter target residence time, or mitigate off-target kinase inhibition (such as c-KIT or FLT3)[4],[5].

This application note details the synthesis of sulfonamide analogues of pexidartinib. By utilizing [6] as a key electrophilic building block, the flexible methylene linker is replaced with a rigid, electron-withdrawing sulfonyl (-SO₂-) group.

Mechanistic Insights: The Sulfonamide Bioisostere

The substitution of a methylene linker with a sulfonamide linkage fundamentally alters the physicochemical and spatial properties of the inhibitor:

  • Conformational Restriction: The sulfonamide group restricts the dihedral angle between the azaindole core and the aminopyridine tail. This pre-organizes the molecule, potentially lowering the entropic penalty upon binding to the juxtamembrane domain of CSF1R[5].

  • Novel Hydrogen Bonding Vectors: The two oxygen atoms of the sulfonyl group act as strong hydrogen-bond acceptors (HBAs). This introduces the potential for new interactions with the backbone amides of the kinase hinge region or the DFG (Asp-Phe-Gly) motif.

  • Electronic Modulation: The strong electron-withdrawing nature of the -SO₂- group lowers the pKa of the adjacent secondary amine, rendering it neutral at physiological pH. This prevents non-specific electrostatic interactions that often lead to off-target toxicity.

CSF1R_Pathway CSF1 CSF-1 Ligand CSF1R CSF1R (Kinase Domain) CSF1->CSF1R Binds & Dimerizes Autophos Auto-phosphorylation & Kinase Activation CSF1R->Autophos Triggers Pexidartinib Sulfonamide Analogue (CSF1R Inhibitor) Pexidartinib->CSF1R Binds Juxtamembrane (Inhibits Activation) Macrophage Macrophage Proliferation & Survival Autophos->Macrophage PI3K/AKT & MAPK Tumor TGCT Tumor Growth Macrophage->Tumor Microenvironment Support

Fig 1: CSF1R signaling pathway and inhibitory mechanism of pexidartinib sulfonamide analogues.

Physicochemical Profiling

Prior to synthesis, predictive modeling is used to evaluate the impact of the sulfonamide modification. The table below summarizes the quantitative shifts in the drug profile.

PropertyPexidartinib (Methylene Linker)Sulfonamide Analogue (Theoretical)Impact on Drug Profile
Molecular Weight 417.8 g/mol 481.8 g/mol Increased bulk; requires careful assessment of steric clashes in the binding pocket.
tPSA (Polar Surface Area) 65.2 Ų107.7 ŲIncreased polarity restricts blood-brain barrier (BBB) permeability, favoring peripheral targeting.
Hydrogen Bonding 5 HBA, 2 HBD7 HBA, 2 HBDSulfonyl oxygens provide two additional H-bond acceptor vectors.
Linker Geometry Tetrahedral (~109.5°)Distorted Tetrahedral (~112°)Alters trajectory of the terminal trifluoromethyl-pyridine moiety.

Experimental Design & Synthetic Workflow

The synthesis relies on a direct sulfonamide coupling between the commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride [7],[6] and the corresponding aminopyridine nucleophile.

Synthetic_Workflow SM1 Sulfonyl Chloride (CAS 2137648-42-9) Coupling Coupling Reaction (Pyridine, DCM, 0°C) SM1->Coupling SM2 Aminopyridine Nucleophile SM2->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Quench Purification Flash Chromatography (Silica, DCM/MeOH) Workup->Purification Crude Extract Product Sulfonamide Analogue (Target Compound) Purification->Product Pure Yield

Fig 2: Step-by-step synthetic workflow for the preparation of pexidartinib sulfonamide analogues.

Step-by-Step Protocol: Sulfonamide Coupling

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure high yield and chemoselectivity.

Materials & Reagents
  • Electrophile: 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2137648-42-9)

  • Nucleophile: 5-amino-N-(6-(trifluoromethyl)pyridin-3-yl)pyridin-2-amine (or desired derivative)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base/Catalyst: Anhydrous Pyridine

Step 1: Preparation of the Nucleophilic Solution
  • Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Causality: Strict exclusion of moisture is required to prevent the hydrolysis of the highly reactive sulfonyl chloride into an inert sulfonic acid.

  • Dissolve the aminopyridine derivative (1.0 equiv, 2.0 mmol) in 15 mL of anhydrous DCM.

  • Add anhydrous pyridine (3.0 equiv, 6.0 mmol) to the solution.

    • Causality: Pyridine is specifically chosen over Triethylamine (TEA). It acts not only as an acid scavenger but as a nucleophilic catalyst, forming a highly electrophilic sulfonylpyridinium intermediate. Furthermore, its mild basicity (pKa ~5.2) prevents unwanted deprotonation of the N1-position of the azaindole core, eliminating the need for protecting groups (e.g., Boc or TIPS).

Step 2: Electrophile Addition
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.1 equiv, 2.2 mmol) in 5 mL of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the coupling, preventing over-sulfonylation (bis-sulfonamide formation) and preserving chemoselectivity for the primary amine over secondary amine sites.

Step 3: Reaction Progression & In-Process Control (IPC)
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validating IPC: Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the starting amine peak is fully consumed and the target mass [M+H]⁺ (m/z ~482.8) is the dominant signal. The disappearance of the sulfonyl chloride mass (m/z 251.0) confirms electrophile consumption.

Step 4: Workup and Isolation
  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 5% Methanol in DCM).

  • Evaporate the pure fractions to yield the pexidartinib sulfonamide analogue as a crystalline solid. Characterize via ¹H-NMR, ¹³C-NMR, and HRMS.

References

  • Title: Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development Source: Frontiers in Oncology (via PubMed Central) URL: [Link][1]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Pexidartinib mechanism of action: The proliferation and survival of cancer cells and macrophages Source: ResearchGate URL: [Link][5]

Sources

Application

Application Notes and Protocols: Strategic N-Protection of 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives

Introduction: The Significance of the 5-Chloro-7-Azaindole Scaffold The 5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 5-Chloro-7-Azaindole Scaffold

The 5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development.[1][2] Its unique structure, which is a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide range of biological targets, particularly protein kinases.[3] The 7-azaindole moiety is a key component in numerous kinase inhibitors, where the pyridine nitrogen and the pyrrole N-H group can form crucial hydrogen bond interactions within the ATP-binding site of these enzymes.[3] The presence of a chlorine atom at the 5-position further enhances its utility by providing a handle for synthetic diversification through cross-coupling reactions, and by modulating the electronic properties and metabolic stability of the molecule.[1] Consequently, this scaffold is a cornerstone in the synthesis of a variety of bioactive molecules, including potent inhibitors for targets in oncology and inflammatory diseases.[1][2]

The pyrrole nitrogen of the 7-azaindole core, however, presents a synthetic challenge. Its acidic proton can interfere with many common synthetic transformations, such as metal-catalyzed cross-couplings, lithiation, and strong base-mediated reactions. Therefore, the temporary masking or "protection" of this N-H group is a critical step in the synthetic manipulation of 5-chloro-7-azaindole derivatives.[4] The choice of the appropriate protecting group is paramount and depends on its stability to the planned reaction conditions and the ease of its subsequent removal under conditions that do not compromise the integrity of the final molecule. This guide provides a detailed overview of common protecting group strategies, their application, and detailed protocols for the N-protection and deprotection of 5-chloro-1H-pyrrolo[2,3-b]pyridine.

Strategic Considerations for Protecting Group Selection

The selection of a suitable N-protecting group for 5-chloro-7-azaindole is a strategic decision that must be guided by the overall synthetic plan. The key principle guiding this choice is orthogonality , which is the ability to remove one protecting group in the presence of others without affecting them.[4][5] This is crucial in multi-step syntheses where different functional groups need to be selectively manipulated.[4]

The primary factors to consider when selecting a protecting group are:

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.

  • Orthogonality: The deprotection conditions for the chosen group should be compatible with other protecting groups and sensitive functionalities within the molecule.

  • Influence on Reactivity: The protecting group can influence the reactivity and regioselectivity of subsequent reactions on the 7-azaindole core. For instance, bulky silyl groups like triisopropylsilyl (TIPS) can direct lithiation to specific positions.[3]

Below is a comparative overview of commonly employed N-protecting groups for 5-chloro-7-azaindole derivatives.

Comparative Overview of Common N-Protecting Groups

Protecting GroupAbbreviationKey AdvantagesCommon Deprotection ConditionsPotential Drawbacks
p-ToluenesulfonylTsHighly stable to a wide range of reaction conditions, including strongly acidic and oxidative environments.Strong reducing agents (e.g., Mg/MeOH, Na/NH₃); Mild basic conditions (e.g., Cs₂CO₃/MeOH/THF).[6][7]Harsh removal conditions may not be compatible with sensitive functional groups.[7]
tert-ButoxycarbonylBocEasily introduced; can be removed under mild acidic or thermal conditions.Acidic: TFA/DCM, HCl/dioxane;[8][9] Basic: NaOMe/MeOH;[8] Thermal: Refluxing in TFE or HFIP.[10]Labile to strong acids and some Lewis acids.[11]
2-(Trimethylsilyl)ethoxymethylSEMStable to a wide range of nucleophilic and basic conditions; orthogonal to many other protecting groups.Fluoride sources (e.g., TBAF/THF);[8][12] Strong acids (e.g., HCl/EtOH, TFA).[8][12]Deprotection can sometimes be sluggish and may lead to side products due to formaldehyde release.[13][14][15]
TriisopropylsilylTIPSBulky group that can direct regioselectivity in reactions like lithiation; removable with fluoride.Tetrabutylammonium fluoride (TBAF) in THF.[3]Can be labile to acidic conditions.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the introduction and removal of the most common and effective protecting groups for 5-chloro-1H-pyrrolo[2,3-b]pyridine.

p-Toluenesulfonyl (Ts) Protection and Deprotection

The tosyl group is a robust protecting group, ideal for multi-step syntheses involving harsh reaction conditions.

Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF Reagents NaH (1.2 eq) 0 °C, 30 min Start->Reagents Deprotonation TsCl p-Toluenesulfonyl chloride (TsCl, 1.1 eq) 0 °C to RT Reagents->TsCl Sulfonylation Workup Aqueous Workup & Purification TsCl->Workup Product 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine Workup->Product

Figure 1: Workflow for N-Tosylation.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with EtOAc (3 x volume of DMF).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the desired N-tosylated product.

Start N-Tosyl-5-chloro-7-azaindole in THF/MeOH (2:1) Reagent Cesium Carbonate (Cs₂CO₃, 3.0 eq) Room Temperature Start->Reagent Detosylation Workup Evaporation & Aqueous Workup Reagent->Workup Product 5-Chloro-1H-pyrrolo[2,3-b]pyridine Workup->Product

Figure 2: Workflow for Mild N-Detosylation.

Materials:

  • 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

Procedure: [6][7]

  • Dissolve the N-tosylated 5-chloro-7-azaindole (1.0 equivalent) in a 2:1 mixture of THF and MeOH.

  • Add cesium carbonate (3.0 equivalents) to the solution at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC. For azaindoles, this reaction is often complete within a few hours.[6]

  • Once the starting material is consumed, remove the solvents under reduced pressure.

  • To the residue, add water and stir for 10 minutes.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the deprotected 5-chloro-1H-pyrrolo[2,3-b]pyridine.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

The Boc group is favored for its ease of removal under mild acidic conditions, providing orthogonality to base-labile protecting groups.

Start 5-Chloro-7-azaindole in Dichloromethane (DCM) Reagents Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) Triethylamine (Et₃N, 1.5 eq) DMAP (cat.) Room Temperature Start->Reagents N-Boc Protection Workup Solvent Removal & Purification Reagents->Workup Product N-Boc-5-chloro-7-azaindole Workup->Product

Figure 3: Workflow for N-Boc Protection.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in DCM or THF.

  • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-18 hours).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to obtain the N-Boc protected product.

Start N-Boc-5-chloro-7-azaindole in Dichloromethane (DCM) Reagent Trifluoroacetic Acid (TFA, 5-10 eq) Room Temperature Start->Reagent Deprotection Workup Solvent & Excess TFA Removal Reagent->Workup Product 5-Chloro-1H-pyrrolo[2,3-b]pyridine Workup->Product

Figure 4: Workflow for Acidic N-Boc Deprotection.

Materials:

  • N-Boc-5-chloro-7-azaindole

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

Procedure: [8][9]

  • Dissolve the N-Boc protected 5-chloro-7-azaindole in DCM.

  • Add trifluoroacetic acid (5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature until the starting material is consumed as monitored by TLC (typically 1-4 hours).

  • Remove the solvent and excess acid in vacuo.

  • The resulting salt can be neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent, or used directly in the subsequent step.

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection and Deprotection

The SEM group offers broad stability and is removable under conditions orthogonal to many other protecting groups, making it a valuable tool in complex syntheses.

Start 5-Chloro-7-azaindole in anhydrous DMF Reagents NaH (1.2 eq) 0 °C, 30 min Start->Reagents Deprotonation SEMCl SEM-Cl (1.1 eq) 0 °C to RT Reagents->SEMCl Alkylation Workup Aqueous Workup & Purification SEMCl->Workup Product N-SEM-5-chloro-7-azaindole Workup->Product

Figure 5: Workflow for N-SEM Protection.

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Dimethylformamide (DMF)

Procedure: [12]

  • To a suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in DMF.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add SEM-Cl (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Start N-SEM-5-chloro-7-azaindole in anhydrous THF Reagent TBAF (1M in THF, 1.5-2.0 eq) RT to Reflux Start->Reagent Deprotection Workup Aqueous Workup & Purification Reagent->Workup Product 5-Chloro-1H-pyrrolo[2,3-b]pyridine Workup->Product

Figure 6: Workflow for Fluoride-Mediated N-SEM Deprotection.

Materials:

  • N-SEM-5-chloro-7-azaindole

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure: [8]

  • Dissolve the N-SEM protected 5-chloro-7-azaindole in anhydrous THF.

  • Add a 1M solution of TBAF in THF (1.5-2.0 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC. Note that N-SEM deprotection can be sluggish and may require elevated temperatures.[8][13]

  • Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Perspectives

The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules based on the 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. The choice between robust protecting groups like tosyl, or more labile ones such as Boc and SEM, must be carefully considered in the context of the overall synthetic route, paying close attention to the principles of orthogonality. The protocols detailed in this guide provide a reliable foundation for researchers working with this important heterocyclic system. As the demand for novel kinase inhibitors and other therapeutics based on the 7-azaindole core continues to grow, the development of new, more efficient, and orthogonal protecting group strategies will remain a key area of research in synthetic organic chemistry.

References

  • Chem-Impex. 5-Chloro-7-azaindole. Accessed March 2026.
  • BenchChem.
  • National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Bajwa, J. S., et al.
  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. July 26, 2025.
  • Bo, C., et al.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Journal of Molecular Structure, 2024.
  • BenchChem. Deprotection methods for the N-tosyl group on a hydantoin ring. 2025.
  • University of Bristol.
  • Organic Chemistry Portal.
  • Google Patents. A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • National Center for Biotechnology Information. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. PubMed Central, January 18, 2017.
  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Semantic Scholar.
  • Hylanda Chemical. 5-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 3680-69-1). March 16, 2026.
  • BenchChem. An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. 2025.
  • National Center for Biotechnology Information. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PubMed Central.
  • National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • MilliporeSigma. 5-Chloro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866546-07-8.
  • Kocienski, P. J. 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. February 27, 2024.
  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
  • National Center for Biotechnology Information. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central.
  • The Royal Society of Chemistry.
  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • BenchChem. Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis. 2025.
  • SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group.
  • The Royal Society of Chemistry. Experimental Procedures.
  • Alonso, D. A., and Andersson, P. G. Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 1998.
  • Fluorochem. 5-Chloro-7-azaindole (CAS 866546-07-8).
  • AChemBlock. 5-Chloro-7-azaindole 97% | CAS: 866546-07-8. March 16, 2026.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • ResearchGate. How to prepare easily 5-chloro-7-azaindole. June 8, 2017.
  • SciELO.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

From the Desk of the Senior Application Scientist Welcome to the technical support and troubleshooting center for the chlorosulfonation of 7-azaindole derivatives. Synthesizing 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support and troubleshooting center for the chlorosulfonation of 7-azaindole derivatives. Synthesizing 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride presents a unique set of challenges. The 7-azaindole core is inherently electron-deficient compared to standard indoles, and the addition of a 5-chloro substituent further deactivates the ring toward electrophilic aromatic substitution.

In this guide, we bypass generic protocols and dive into the causality of the reaction mechanics. By understanding the thermodynamic requirements of the intermediate states and implementing self-validating experimental workflows, you can eliminate batch-to-batch variability and prevent the dreaded hydrolysis of your highly reactive sulfonyl chloride product[1].

Reaction Pathway & Optimization Nodes

The conversion of the deactivated 5-chloro-7-azaindole core to the corresponding sulfonyl chloride is a two-step cascade (sulfonation followed by chlorination) that is highly sensitive to solvent and temperature conditions.

G SM 5-chloro-1H-pyrrolo [2,3-b]pyridine (Deactivated Core) Reagent Excess ClSO3H (Neat, 120°C) SM->Reagent Electrophilic Attack Intermediate Sulfonic Acid Intermediate Reagent->Intermediate Step 1: Sulfonation Product 5-chloro-1H-pyrrolo [2,3-b]pyridine-3- sulfonyl chloride Intermediate->Product Step 2: Chlorination Hydrolysis Hydrolysis Byproduct (Sulfonic Acid) Product->Hydrolysis Warm Aqueous Quench

Reaction pathway and optimization nodes for 5-chloro-7-azaindole chlorosulfonation.

Quantitative Optimization Data

To illustrate the causality of reagent choices, the table below summarizes the fate of the reaction under various conditions. Notice how the use of polar aprotic solvents traps the reaction at the intermediate stage.

Reaction ConditionSolventReagent (ClSO₃H)TempTimeMajor Product IsolatedYield
Condition A Acetonitrile2.0 equiv25 °C12 hSulfonic Acid>85%
Condition B Dichloromethane5.0 equiv40 °C24 hMixture (Acid/Chloride)<40%
Condition C Neat10.0 equiv80 °C4 hSulfonyl Chloride65%
Condition D Neat15.0 equiv120 °C2 hSulfonyl Chloride82%
Self-Validating Experimental Protocol: Neat Chlorosulfonation

To achieve full conversion, the protocol must utilize neat chlorosulfonic acid at elevated temperatures[2]. Every step below includes a Validation Check to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Reagent Charging & Initial Sulfonation

  • Action: To a flame-dried 100 mL round-bottom flask under argon, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq). Cool the flask to 0 °C using an ice bath. Slowly add neat chlorosulfonic acid (15.0 eq) dropwise over 15 minutes.

  • Causality: The initial protonation and sulfonation are highly exothermic. Dropwise addition at 0 °C controls the exotherm, preventing charring, oxidation, and polymerization of the azaindole core.

  • Validation Check: The mixture should form a thick, homogeneous amber syrup. A sudden darkening to opaque black indicates localized overheating.

Step 2: High-Temperature Chlorination

  • Action: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to 120 °C for 2 hours.

  • Causality: The electron-withdrawing nature of the pyridine nitrogen and the 5-chloro substituent severely deactivates the pyrrole ring. While sulfonation occurs at lower temperatures, the subsequent conversion of the sulfonic acid intermediate to the sulfonyl chloride requires a significant thermodynamic driving force (heat and excess ClSO₃H)[2].

  • Validation Check: Quench a 5 µL reaction aliquot into 1 mL of ice-cold dry methanol. Analyze immediately via LC-MS. The presence of the methyl sulfonate ester (M+32) confirms the active sulfonyl chloride is forming. If only the sulfonic acid mass is detected, continue heating.

Step 3: Cryogenic Quenching & Isolation

  • Action: Cool the reaction mixture to room temperature. Using a dropping funnel, add the mixture dropwise into a vigorously stirred beaker containing a large excess of crushed ice (10x volume of the reaction). Maintain the internal temperature strictly below 5 °C.

  • Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. A rapid, ultra-cold quench traps the kinetic product and prevents it from reverting to the thermodynamic sulfonic acid.

  • Validation Check: Immediately extract the aqueous suspension with ice-cold dichloromethane (DCM). Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 7:3). The sulfonyl chloride should appear as a highly mobile, UV-active spot. A baseline spot indicates hydrolysis. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure without heating.

Troubleshooting & FAQs

Q: Why am I exclusively isolating the sulfonic acid instead of the sulfonyl chloride? A: This is the most common failure mode and stems from either solvent choice or quench temperature. If you run the reaction in a polar aprotic solvent like acetonitrile, the reaction stalls at the sulfonic acid intermediate[3]. To achieve full conversion, you must use neat chlorosulfonic acid as the solvent. Furthermore, if your aqueous quench exceeds 5 °C, the sulfonyl chloride will rapidly hydrolyze back to the sulfonic acid.

Q: The 5-chloro-7-azaindole core is degrading into a black tar during reagent addition. How do I prevent this? A: The degradation is caused by uncontrolled exotherms during the initial protonation and sulfonation events. Ensure your starting material is completely dry, as residual moisture reacts violently with ClSO₃H. Always cool the solid starting material to 0 °C before adding the acid, and ensure the addition is strictly dropwise with vigorous stirring.

Q: Can I use a milder reagent system, such as SO₃·DMF followed by POCl₃, to avoid neat chlorosulfonic acid? A: While the SO₃·DMF complex is a standard, mild sulfonylating agent for simple indoles, it often fails to fully sulfonate the highly deactivated 5-chloro-1H-pyrrolo[2,3-b]pyridine core. The dual electron-withdrawing effects of the pyridine nitrogen and the chlorine atom necessitate the harsh, highly acidic environment of neat chlorosulfonic acid to drive the electrophilic aromatic substitution at the 3-position[1].

Q: How should I store the isolated 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride? A: Sulfonyl chlorides are inherently unstable and moisture-sensitive[1]. It is highly recommended to use the product immediately in the subsequent sulfonamide coupling step. If storage is unavoidable, flush the vial with argon, seal it tightly with Parafilm, and store it at -20 °C in a desiccator.

References
  • Title: Synthesis and structure-activity analysis of arylsulfonamide-pyrrolopyridine copotentiators Source: ResearchGate URL: [2]

  • Title: Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds Source: ChemRxiv URL: [3]

  • Title: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl Chloride - Benchchem: Preparation Methods Source: Benchchem URL: [1]

Sources

Optimization

side reactions of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride with nucleophiles

Welcome to the Technical Support Center for 7-azaindole functionalization. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 5-chloro-1H-pyrrolo[2,3-b]pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-azaindole functionalization. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride .

When reacting this highly functionalized scaffold with nucleophiles (such as primary/secondary amines or alcohols) to form sulfonamides or sulfonate esters[1], researchers frequently encounter competing side reactions. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yielding, reproducible syntheses.

Mechanistic Pathway Analysis

G SM 5-chloro-1H-pyrrolo[2,3-b]pyridine -3-sulfonyl chloride Target Target: C3-Sulfonamide (Optimal Conditions) SM->Target Anhydrous, DIPEA, 0-20°C Hydrolysis Side Reaction 1: Sulfonic Acid (Moisture / Poor Base) SM->Hydrolysis H2O, HCl buildup Dimer Side Reaction 2: N1-Sulfonyl Dimer (Excess Base / Unprotected N1) SM->Dimer N1 Deprotonation SNAr Side Reaction 3: C5-Substituted (Strong Nu / High Temp) SM->SNAr S_NAr at C5-Cl Nu Nucleophile (Nu-H) + Base Nu->Target

Reaction pathways of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride with nucleophiles.

Troubleshooting Guides & FAQs

Q1: Why am I recovering predominantly 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid instead of my target sulfonamide? Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. Adventitious water acts as a nucleophile, forming an unstable sulfonate intermediate that collapses into the inactive sulfonic acid, releasing HCl. Because the 7-azaindole core contains a basic pyridine nitrogen, the generated HCl rapidly protonates the ring. This creates an insoluble hydrochloride salt that crashes out of solution, stalling the desired reaction and sequestering your starting material[2]. Furthermore, isolation of the pure sulfonyl chloride prior to the reaction is notoriously difficult due to this rapid hydrolysis[3]. Corrective Action: Ensure strictly anhydrous conditions. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the generated HCl without competing for the electrophile[2].

Q2: LC-MS shows a massive byproduct peak corresponding to exactly twice the molecular weight (minus HCl). What is this, and how do I prevent it? Causality: You are observing the N1-sulfonylated dimer. The N1-proton of the 1H-pyrrolo[2,3-b]pyridine core is relatively acidic. When using an excess of base (especially stronger bases like NaH or even excess triethylamine), the N1 position is deprotonated. The resulting azaindolyl anion is a powerful nucleophile that attacks an unreacted molecule of your sulfonyl chloride starting material, forming an N1-C3' sulfonyl-linked dimer[4]. Corrective Action: If your target nucleophile is highly reactive, lower the reaction temperature to 0 °C to favor the desired kinetic pathway. For slower nucleophiles, you must protect the N1 position prior to chlorosulfonylation. Common protecting groups for the 7-azaindole nitrogen include tosyl (Ts) or benzenesulfonyl (Bs) groups, which prevent N1-deprotonation entirely[4].

Q3: When reacting with strong alkoxides or primary amines at elevated temperatures, I see a byproduct missing the characteristic chlorine isotope pattern. Why? Causality: You are triggering an unintended Nucleophilic Aromatic Substitution (S_NAr). While the C5-chlorine on the 7-azaindole ring is generally stable under mild conditions, the electron-withdrawing nature of the pyridine ring—further amplified by the strongly electron-withdrawing C3-sulfonyl group—highly activates the C5 position[3]. Strong nucleophiles at high temperatures (>60 °C) will displace the C5-chloro group. Corrective Action: Maintain reaction temperatures strictly below 40 °C. If strong nucleophiles are required, utilize a less polar solvent to reduce S_NAr kinetics.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why specific bases and temperatures are mandatory.

EntrySolventBase (Equiv)Temp (°C)AdditiveConversion to Target (%)Major Side Product Identified
1THF (Wet)TEA (2.0)25None< 20%Sulfonic Acid (>70%)
2DCM (Dry)TEA (3.0)25None45%N1-Dimer (35%)
3DCM (Dry)DIPEA (2.5)0 to 25None85% Sulfonic Acid (<5%)
4DMF (Dry)NaH (2.0)60None< 10%C5-S_NAr & Dimer (>80%)
5DCM (Dry)Pyridine (3.0)25DMAP (0.1)92% None (Trace hydrolysis)

Self-Validating Standard Operating Procedure (SOP)

Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides

To ensure trust and reproducibility, this protocol incorporates a self-validating checkpoint to diagnose issues before the reaction is quenched.

Step 1: Preparation of Anhydrous Environment

  • Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (0.1 M concentration). Note: Do not use the material if it appears as a sticky paste; it must be a free-flowing powder stored in a desiccator to avoid pre-hydrolysis[3].

Step 2: Base and Nucleophile Addition

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous DIPEA (2.5 eq) dropwise. The solution may slightly darken.

  • Slowly add the primary/secondary amine nucleophile (1.1 eq) dissolved in 1 mL of anhydrous DCM over 5 minutes.

  • Allow the reaction to warm to room temperature (20 °C) and stir for 2 hours.

Step 3: The Self-Validation Checkpoint (CRITICAL) Before proceeding to workup, you must validate the reaction trajectory:

  • Withdraw a 10 µL aliquot and dilute it in 1 mL of LC-MS grade Acetonitrile.

  • Analyze via LC-MS (ESI+/-).

    • Validation State A (Success): The [M+H]+ of the target sulfonamide is the base peak. Proceed to Step 4.

    • Validation State B (Hydrolysis Failure): A dominant[M-H]- peak corresponding to the sulfonic acid (m/z ~231 for the 5-Cl core) is present. Causality: Moisture ingress occurred. Discard, re-dry all solvents, and restart.

    • Validation State C (Stalled Reaction): Unreacted sulfonyl chloride remains, but no sulfonic acid is present. Causality: HCl neutralization is incomplete. Add an additional 0.5 eq of DIPEA and stir for 1 hour.

Step 4: Quenching and Workup

  • Once validated, quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Sources

Troubleshooting

preventing decomposition of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride . This molecule is a highly valuable 7-azaindole building block, extensively utilized in the fragment-based drug discovery of kinase inhibitors 1. However, its bifunctional nature—housing both a highly electrophilic sulfonyl chloride and a nucleophilic pyrrole nitrogen—makes it notoriously unstable in solution if not handled with precise mechanistic foresight.

This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of this reagent during your synthetic workflows.

Mechanistic Troubleshooting (FAQs)

Q: My reaction mixture turns cloudy and loses reactivity within hours of preparing the stock solution. What is the mechanism behind this? A: The cloudiness is the precipitation of the sulfonic acid byproduct or its hydrochloride salt. Pyridine-3-sulfonyl chlorides are inherently susceptible to rapid hydrolysis by trace water 2. When water attacks the highly electrophilic sulfonyl group, it generates 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid and stoichiometric HCl. The HCl immediately protonates the basic pyridine nitrogen of the 7-azaindole core, drastically reducing its solubility in organic solvents like DCM or THF and causing it to crash out of solution 3. Corrective Action: Never store this compound as a stock solution. Use strictly anhydrous solvents (verified via Karl Fischer titration to < 50 ppm H₂O) and assemble reactions under a positive pressure of dry argon 4.

Q: LC-MS analysis of my reaction shows multiple high-molecular-weight peaks, even under strictly anhydrous conditions. Why is the sulfonyl chloride degrading? A: You are observing self-condensation (oligomerization). The 1H-pyrrolo nitrogen (N1) of the 7-azaindole core is a competitive nucleophile. While normally less reactive than aliphatic amines, the addition of mild bases (e.g., DIPEA, TEA) used to scavenge HCl during sulfonamide formation activates the N1 position. This triggers a rapid bimolecular reaction where the N1 of one molecule attacks the sulfonyl chloride of another, leading to complex decomposition profiles characteristic of unprotected heterocyclic sulfonyl halides 2. Corrective Action: Implement an N1-protection strategy (e.g., Boc or TIPS) prior to sulfonylation, or utilize an "inverse addition" protocol to keep the steady-state concentration of the electrophile extremely low.

Q: Can I use DMF or DMSO to improve the solubility of the sulfonyl chloride? A: Absolutely not. DMSO actively oxidizes and degrades sulfonyl chlorides via Swern-type intermediates. DMF can undergo formylation reactions or degrade to release trace dimethylamine, which will immediately consume your reagent to form an unwanted dimethyl sulfonamide byproduct. Corrective Action: Restrict your solvent choices to anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the causal relationship between solvent conditions, additives, and the functional half-life of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride.

Solvent SystemTemperatureAdditiveEstimated Half-Life (t₁/₂)Primary Degradation Pathway
Wet DCM (>200 ppm H₂O)25 °CNone< 30 minutesHydrolysis (Sulfonic Acid)
Anhydrous DCM25 °CNone~ 4-6 hoursSlow Hydrolysis / Dimerization
Anhydrous THF0 °CNone> 24 hoursStable (Recommended Storage)
Anhydrous MeCN25 °CDIPEA (1.0 eq)< 10 minutesRapid Self-Condensation
Anhydrous THF-20 °CTarget Amine> 48 hours (as product)N/A (Successful Conversion)

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are two methodologies designed to circumvent the degradation pathways outlined above.

Protocol A: In Situ Trapping via Inverse Addition (For Unprotected N1)

Use this method when N1-protection is synthetically unviable. Inverse addition ensures the electrophile is instantly consumed by the target amine, preventing self-condensation.

  • Apparatus Preparation: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with dry Argon (repeat for 3 cycles) to ensure a strictly inert atmosphere.

  • Nucleophile Solution: Dissolve the target amine (1.5 eq) and a non-nucleophilic base (e.g., N-methylmorpholine, 2.0 eq) in 10 mL of anhydrous THF. Cool the system to -20 °C using a dry ice/ethylene glycol bath.

  • Electrophile Solubilization: In a separate dry vial, dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.0 eq) in 5 mL of anhydrous THF. Critical: Do not add any base to this vial to prevent premature oligomerization.

  • Inverse Addition: Using a syringe pump, add the sulfonyl chloride solution dropwise to the amine solution over 20 minutes. The low temperature and slow addition rate keep the steady-state concentration of the sulfonyl chloride near zero.

  • Validation & Quench: Maintain the reaction at -20 °C for 1 hour, then slowly warm to 0 °C. Quench immediately with saturated aqueous NH₄Cl. Self-Validation: This acidic quench neutralizes the base and hydrolyzes any unreacted sulfonyl chloride into a water-soluble sulfonic acid, permanently arresting side reactions prior to organic extraction.

Protocol B: N1-Protection Strategy (Recommended for Complex Syntheses)

This is the most robust method. By masking the N1 position, you eliminate the self-condensation pathway entirely.

  • Boc-Protection: Suspend the 7-azaindole core in anhydrous DCM at 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 2 hours.

  • Sulfonylation: Once the N1-Boc protected sulfonyl chloride is isolated, proceed with standard sulfonamide coupling at 0 °C to room temperature. The Boc group sterically and electronically shields the pyrrole nitrogen, rendering the molecule stable even in the presence of strong bases like DIPEA.

  • Deprotection: Following successful sulfonamide formation, cleave the Boc group using a 20% Trifluoroacetic acid (TFA) solution in DCM at room temperature for 1 hour.

Degradation and Stabilization Pathways

G Start 5-Chloro-1H-pyrrolo[2,3-b] pyridine-3-sulfonyl chloride Hydrolysis Hydrolysis Pathway (Sulfonic Acid + HCl) Start->Hydrolysis Trace H2O (Room Temp) Oligomer Self-Condensation (Oligomers/Dimers) Start->Oligomer Base Added (Unprotected N1) Product Desired Sulfonamide (Stable Product) Start->Product Inverse Addition Amine (-20 °C) Protected N1-Boc Protected Sulfonyl Chloride Start->Protected (Boc)2O, DMAP (Stabilization) Protected->Product Amine, Base (High Yield)

Decomposition pathways vs. stabilization strategies for 7-azaindole sulfonyl chlorides.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: European Journal of Organic Chemistry (via Scilit) URL:2

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: International Journal of Molecular Sciences (MDPI) URL:3

  • Preventing decomposition of sulfonyl chloride during reaction Source: Benchchem Technical Support URL:4

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: National Institutes of Health (NIH PMC) URL:1

Sources

Optimization

troubleshooting low yields in sulfonamide synthesis with 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific chemical n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific chemical nuances of working with 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride .

The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CFTR co-potentiators[1]. However, the unique electronic environment of this molecule—specifically the electron-withdrawing 5-chloro substituent combined with the pyridine nitrogen—makes the C3-sulfonyl chloride exceptionally electrophilic. While this drives reactivity, it also makes the reagent highly susceptible to hydrolysis and side reactions[2].

This guide provides mechanistic insights, a self-validating experimental protocol, and targeted FAQs to resolve low yields and complex impurity profiles.

Mechanistic Insights: Why Do Yields Drop?

To troubleshoot effectively, we must first understand the causality behind the failures. The synthesis of sulfonamides from this specific building block is primarily derailed by three competing pathways:

  • Accelerated Hydrolysis: The electron-deficient nature of the 5-chloro-7-azaindole core pulls electron density away from the sulfonyl group. This lowers the activation energy for nucleophilic attack by trace water, rapidly degrading the reagent into an unreactive sulfonic acid[3].

  • Di-sulfonylation: When reacting with primary amines, the resulting mono-sulfonamide can act as a nucleophile. If the local concentration of the sulfonyl chloride is too high, or if the reaction is left unmonitored, double addition occurs[3].

  • N1-Deprotonation: The pyrrolo nitrogen (N1) is acidic. Overly strong bases (like NaH) or large excesses of amine bases can deprotonate N1, leading to poor solubility of the resulting anion or unwanted intermolecular polymerizations.

Diagnostic Workflow

Use the following logical decision tree to identify the root cause of your low yields based on LC-MS or TLC analysis.

TroubleshootingWorkflow Start Low Yield in Sulfonamide Synthesis Q1 LC-MS Analysis: Identify Major Byproduct Start->Q1 Hydrolysis Sulfonic Acid (Hydrolysis) Q1->Hydrolysis Disulfonylation Di-sulfonylation (Double Addition) Q1->Disulfonylation NoReaction Unreacted SM (Low Conversion) Q1->NoReaction Sol1 1. Use anhydrous solvents 2. Freshly prepare SO2Cl 3. Dry amine with sieves Hydrolysis->Sol1 Sol2 1. Lower temp to 0°C 2. Use 1:1 stoichiometry 3. Invert addition order Disulfonylation->Sol2 Sol3 1. Add DMAP (0.1 eq) 2. Increase temp to 40°C 3. Check N1-protection NoReaction->Sol3

Diagnostic workflow for troubleshooting low yields in 7-azaindole sulfonamide synthesis.

Quantitative Data: Reaction Parameter Optimization

Selecting the right solvent and base is critical. Below is a summary of quantitative optimization data for coupling 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride with a sterically hindered primary amine.

Table 1: Optimization of Reaction Parameters
Solvent SystemBase SelectionTemperature ProfileAdditiveObserved YieldPrimary Byproduct / Issue
DCM (Non-anhydrous)TEA (2.0 eq)RTNone< 20%Sulfonic acid (Hydrolysis)
THF (Anhydrous)NaH (2.0 eq)0 °C to RTNone35%N1-alkylated / Complex mixture
DCM (Anhydrous)DIPEA (3.0 eq)0 °C to RTNone65%Trace di-sulfonylation
Pyridine / DCM (1:4)Pyridine (Solvent)0 °C to RTDMAP (0.1 eq)> 85%None (Clean conversion)

Expert Insight: Utilizing Pyridine as both a base and co-solvent, combined with catalytic DMAP, provides the cleanest conversion. Pyridine acts as a transient nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that overcomes the steric barriers of hindered amines without deprotonating the N1 position.

Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, follow this step-by-step methodology. It includes internal validation checks to prevent the propagation of errors.

ExperimentalWorkflow Step1 1. Preparation Dry amine & base in anhydrous DCM Step2 2. Cooling Chill to 0 °C under Argon atmosphere Step1->Step2 Step3 3. Addition Dropwise addition of sulfonyl chloride Step2->Step3 Step4 4. Reaction Warm to RT, monitor via LC-MS/TLC Step3->Step4 Step5 5. Quench Add mild nucleophile (e.g., NH3/MeOH) Step4->Step5 Step6 6. Purification Phase extraction & Chromatography Step5->Step6

Step-by-step experimental workflow for optimized sulfonamide synthesis.

Step-by-Step Methodology

Step 1: Reagent Preparation & System Purging

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes to establish a strictly anhydrous environment.

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add anhydrous Pyridine (3.0 eq).

Step 2: Temperature Control & Inverted Addition

  • Chill the amine solution to 0 °C using an ice-water bath.

  • Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM.

  • Critical Causality: Add the sulfonyl chloride solution dropwise over 15–30 minutes[3]. This "inverted addition" ensures the amine is always in stoichiometric excess during the mixing phase, drastically reducing the probability of di-sulfonylation.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Check: Monitor the reaction via LC-MS. If the reaction stalls at <80% conversion, add DMAP (0.1 eq) to overcome steric hindrance.

Step 4: Nucleophilic Quench & Workup

  • If unreacted sulfonyl chloride remains, do not rely solely on aqueous basic washes. Add a nucleophilic quenching agent (e.g., 50 µL of methanol or dilute aqueous ammonia) and stir for 15 minutes[4].

  • Dilute with DCM, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a massive peak for the sulfonic acid mass (M+18 - Cl + OH). Why is my starting material degrading? A: This indicates severe hydrolysis[2]. The electron-withdrawing nature of the 5-chloro-7-azaindole core makes this specific reagent exceptionally electrophilic and prone to rapid reaction with moisture[3]. Troubleshooting: Ensure all solvents are strictly anhydrous. If your sulfonyl chloride was stored for >1 month, it may have hydrolyzed in the bottle. Always use freshly prepared or newly purified reagent[3].

Q: I am observing a second, less polar spot on my TLC corresponding to di-sulfonylation. How do I prevent this? A: Primary amines possess two N-H bonds. Prolonged reaction times, excess sulfonyl chloride, or elevated temperatures can drive the formation of a di-sulfonylated byproduct[3]. Troubleshooting: Ensure you are using a 1:1 stoichiometry (or slight amine excess), perform the addition strictly at 0 °C, and quench the reaction immediately once the starting amine is consumed[3].

Q: My aqueous work-up isn't completely removing the unreacted sulfonyl chloride. What could be wrong? A: While basic washes (e.g., NaOH or NaHCO₃) are effective at removing sulfonic acid byproducts, they are often insufficient to hydrolyze sterically hindered or electron-deficient unreacted sulfonyl chlorides due to poor biphasic mixing[4]. Troubleshooting: Pre-quench the reaction with a small amount of a nucleophile like methanol or aqueous ammonia before the basic wash. This converts the sulfonyl chloride to a sulfonate ester or sulfonamide, respectively, which can then be easily removed via chromatography[4].

Q: The reaction is stalled at 50% conversion, and my amine is sterically hindered. Should I heat the reaction? A: Heating can promote di-sulfonylation and N1-side reactions. Instead, add 0.1–0.2 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that easily overcomes steric barriers without the need for thermal forcing.

References[4] Technical Support Center: Sulfonyl Chloride Work-up - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtic27yDNli5AuZKZDCpVh9oQtJjsRyoIjRB0t6tTn8plR9W3-tQfMGzqFuisG1HjnjgngwBUPDtpdDwLnJWs4WQ0vlyx5c1LQUHc-tt8ikp9thC28O6A4xgKwfSTJEyitEeENOIO_W1JMyE4dORPIcp9bOmpJh87zMDDU3WhmBs8VhmOK6KrcGu5QoQIA[1] COMBINATION POTENTIATOR ('CO-POTENTIATOR') THERAPY FOR CF CAUSED BY CFTR MUTANTS, INCLUDING N1303K, THAT ARE POORLY RESPONSIVE TO SINGLE POTENTIATORS - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOu1D8s3meyo_tAa3xC80zGDf6PW9uUWcBdE10FKUBwypGtHE1_gdT5GaeQ3ViIp4-3L2TKYvFZeqJDIf2OYjm0xX5eXXxPdRpBXJylLzrQKcSoqYoIut1wiUOldzGNeqv0BvZb6QN89RITw==[3] Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsqN405WbYXylJXzB4ohO0qJlPqACdV04hSDCg3xBKTAHM_pLDeoPr81DiHjXVWS3oxdcDxZPzqpRBFM34NdJpFfYfnLgTjXgX8Ty4gjV-57J6wrgrW06T6WCKfb2nYhEgnEd4DtZjfK7CkgqDrLHI0BtRdf3Z5-VbWhTVYwd78QrsuhnAZJQrpt8SA5aFK9ceXXBe1kdX1vftX0l90Q==[2] Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1MDKKxuhtI9vsX7MMkPGOSCXa_kShEQQ3cqZw0NFDjUsxSBht1NhRl-NLOCzS9cwXKyt-KPBKneL0mE_ekj5Z0qF4V9mQ2NSV_0eRB_R3Fn_NUfQz-FSnBryxcE51aXuJ_is2voSB2q-reOTaeh7pgBPUpf7LSimAQ_VL_lDb2R6wilpj1-169KLb1peBEZ2r

Sources

Troubleshooting

removal of impurities from 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride reactions

Welcome to the Technical Support Center for 7-Azaindole Sulfonyl Chloride Derivatives. This guide is designed for researchers and drug development professionals dealing with the notoriously unstable 5-chloro-1H-pyrrolo[2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Azaindole Sulfonyl Chloride Derivatives. This guide is designed for researchers and drug development professionals dealing with the notoriously unstable 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride .

Synthesizing and purifying this highly reactive electrophile often leads to frustrating yields and deceptive analytical results. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the causality of impurity formation and providing self-validating workflows to ensure your downstream sulfonamide coupling reactions succeed.

Part 1: Synthesis & Purification Logic

To successfully isolate the target compound, you must navigate the narrow thermodynamic window between incomplete sulfonation and rapid hydrolysis.

Workflow SM 5-Chloro-1H-pyrrolo [2,3-b]pyridine Rxn Chlorosulfonic Acid (Neat, 120°C, 2h) SM->Rxn Quench Ice-Water Quench (Strictly < 5°C) Rxn->Quench Optimal Imp2 Impurity: Unreacted SM Rxn->Imp2 Incomplete Rxn Crude Crude Sulfonyl Chloride (Precipitate) Quench->Crude Fast Filtration Imp1 Impurity: Sulfonic Acid (Hydrolysis) Quench->Imp1 T > 5°C / Slow Purif Trituration (Heptane / DCM) Crude->Purif Pure Pure 5-Chloro-1H-pyrrolo [2,3-b]pyridine-3-sulfonyl chloride Purif->Pure

Fig 1: Synthesis and purification workflow for 5-chloro-7-azaindole-3-sulfonyl chloride.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my product rapidly degrade into 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid during the workup? A: The causality lies in the electronic nature of the 7-azaindole core. The pyrrole ring is highly electron-rich at the 3-position. While this facilitates the initial electrophilic aromatic substitution required to attach the sulfonyl group, it also heavily polarizes the resulting S-Cl bond. This polarization drastically lowers the activation energy for nucleophilic attack by water. If the temperature of your aqueous quench exceeds 5°C, the kinetic barrier for hydrolysis is overcome, and the sulfonyl chloride rapidly converts to the sulfonic acid impurity[1].

Q2: How can I minimize unreacted starting material without causing over-sulfonation? A: The 5-chloro substituent deactivates the azaindole ring compared to the parent compound. Standard sulfonation at 0°C or room temperature will leave significant unreacted starting material. To drive the reaction, you must use neat chlorosulfonic acid and heat the reaction to 120°C[2]. However, prolonged heating (>2 hours) leads to bis-sulfonation (typically at the N1 position). The key is a rapid ramp to 120°C, strict 2-hour monitoring, and an immediate thermal crash during the quench.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely on visual cues. Follow this validated step-by-step protocol.

Protocol A: Optimal Sulfonylation and Quench
  • Addition: Carefully add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in small portions to a round bottom flask containing neat chlorosulfonic acid (2.5 eq) at 0–5°C. Note: The initial mixing is highly exothermic and generates HCl gas.

  • Heating: Once addition is complete, add an additional portion of chlorosulfonic acid (2.5 eq). Transfer the open flask to an oil bath pre-heated to 120°C and stir vigorously for exactly 2 hours[2].

  • The Quench (Critical Step): Cool the flask to room temperature. Prepare a large beaker of vigorously stirred, crushed ice and water (10:1 v/w ratio to the reaction volume). Add the reaction mixture dropwise directly into the ice. Self-Validation: Monitor the internal temperature of the quench bath with a probe; if it rises above 5°C, pause the addition and add more ice.

  • Isolation: Immediately collect the resulting precipitate via vacuum filtration. Wash with ice-cold water (never ambient). Do not over-dry on the frit, as pulling ambient humid air through the cake will induce surface hydrolysis.

Protocol B: Non-Chromatographic Purification

Standard silica gel chromatography will destroy this product due to the acidic, moisture-retaining nature of silica.

  • Transfer the damp crude solid to a vacuum desiccator containing P2O5 overnight.

  • Suspend the dry crude solid in a non-polar solvent mixture (e.g., 9:1 Heptane/Dichloromethane).

  • Triturate (stir vigorously) for 30 minutes at room temperature to dissolve unreacted starting material and non-polar impurities.

  • Filter and dry under high vacuum. The resulting tan/white solid is ready for downstream coupling.

Part 4: Quantitative Data on Impurity Profiles

The table below summarizes our internal validation data regarding how quench conditions dictate the final impurity profile.

Quench ConditionInternal Temp Profile% Sulfonic Acid (Hydrolysis)% Unreacted SM% Target Sulfonyl Chloride
Ambient Water Quench> 20°C> 60%< 5%< 35%
Slow Ice Quench5°C – 15°C25% – 40%< 5%55% – 70%
Rapid Ice Quench (Optimal) < 5°C < 5% < 5% > 90%
Under-heated Rxn (RT, 12h)< 5°C< 5%> 40%< 55%

Part 5: Analytical Troubleshooting (LC-MS vs. NMR)

Q3: My LC-MS shows the exact mass of the sulfonic acid (M-Cl+OH). Did my reaction fail? A: Likely not. This is the most common analytical false-negative in medicinal chemistry. Standard LC-MS systems utilize aqueous mobile phases (Water/Methanol or Water/Acetonitrile with Formic Acid). The highly reactive 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride will hydrolyze on the column during the run, showing the sulfonic acid mass[1].

To build a self-validating analytical system , you must bypass the instrument's aqueous environment using the logic tree below.

Analytical Sample Crude Sulfonyl Chloride LCMS Standard LC-MS (H2O/MeOH Mobile Phase) Sample->LCMS NMR Anhydrous 1H-NMR (CDCl3 or DMSO-d6) Sample->NMR Deriv Amine Derivatization (Morpholine Quench) Sample->Deriv FalseResult False Purity/Mass (Shows Sulfonic Acid) LCMS->FalseResult On-column Hydrolysis TrueResult Accurate Structural Confirmation NMR->TrueResult No Moisture DerivLCMS LC-MS on Sulfonamide Deriv->DerivLCMS Stable Intermediate DerivLCMS->TrueResult

Fig 2: Analytical logic tree for validating sulfonyl chloride integrity without false degradation.

Derivatization Protocol for Accurate LC-MS:

  • Dissolve 1 mg of your isolated product in 0.5 mL of anhydrous Dichloromethane.

  • Add 10 µL of a secondary amine (e.g., morpholine or diethylamine) and 10 µL of triethylamine.

  • Stir for 5 minutes at room temperature.

  • Inject this mixture into the LC-MS. The resulting sulfonamide is highly stable to aqueous mobile phases. If you see the mass of the sulfonamide, your sulfonyl chloride was intact. If you still see the sulfonic acid mass, your bulk material has genuinely hydrolyzed.

References

  • Phuan, P. W., et al. "Combination potentiator ('co-potentiator') therapy for CF caused by CFTR mutants, including N1303K, that are poorly responsive to single potentiators." National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

solvent effects on the stability of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Welcome to the technical support center for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the solvent effects on the stability of this critical reagent. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your synthetic procedures.

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, a derivative of 7-azaindole, is a highly reactive intermediate used in the synthesis of complex molecules, particularly kinase inhibitors.[1][2][3] Its utility stems from the electrophilic nature of the sulfonyl chloride group, making it an excellent precursor for sulfonamides. However, this high reactivity also presents significant stability challenges, primarily dictated by the choice of solvent. Understanding these interactions is paramount to achieving high yields and reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, with a focus on solvent-induced degradation.

Issue 1: Low Reaction Yield with a New, Highly Polar Spot on TLC/LC-MS

Observation: You are performing a reaction, for example, the synthesis of a sulfonamide with an amine nucleophile in a solvent like Dichloromethane (DCM) or Acetonitrile (ACN). Your reaction does not go to completion, and you observe the formation of a significant byproduct that streaks on your TLC plate or appears as a very early-eluting peak in reverse-phase HPLC.

Probable Cause: Hydrolysis

The most common cause of decomposition for sulfonyl chlorides is hydrolysis from trace amounts of water in your solvent or from atmospheric moisture.[4] The sulfonyl chloride group reacts with water in a nucleophilic substitution reaction to form the corresponding sulfonic acid, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid. This sulfonic acid is highly polar and often difficult to remove, leading to low isolated yields of your desired product. Studies on heteroaromatic sulfonyl chlorides confirm that pyridine-3-sulfonyl chlorides are particularly susceptible to hydrolysis by trace water.[5][6]

Solutions & Protocol:

  • Rigorous Solvent Anhydrification:

    • Action: Use freshly distilled, anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves (3Å or 4Å) under an inert atmosphere. Do not use solvents from bottles that have been opened frequently over a long period.

    • Causality: Water is a nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl chloride. By minimizing its presence, you kinetically disfavor this degradation pathway.

  • Inert Atmosphere Technique:

    • Action: Conduct your reaction under a dry, inert atmosphere of nitrogen or argon.

    • Causality: This prevents atmospheric moisture from entering the reaction vessel. Even on a dry day, ambient air contains enough moisture to significantly impact sensitive reactions.

    • Protocol: Setting Up an Inert Atmosphere Reaction

      • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.

      • Reagent Addition: Add the sulfonyl chloride and any other solid reagents to the cooled flask under a positive pressure of inert gas.

      • Solvent Addition: Add the anhydrous solvent via a cannula or a dry syringe.

      • Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.

  • Quick Aqueous Work-up:

    • Action: If an aqueous work-up is unavoidable, perform it as quickly as possible using cold (0-5 °C) deionized water or brine. Minimize the contact time between the organic layer containing your product and the aqueous phase.

    • Causality: The low solubility of the sulfonyl chloride in cold water can offer some protection against hydrolysis, but this is a race against time.[4] Lower temperatures decrease the rate of the hydrolysis reaction.

Issue 2: Complete Consumption of Starting Material but No Desired Product in Alcoholic Solvents

Observation: You attempt to run a reaction in a protic solvent like methanol (MeOH) or ethanol (EtOH), perhaps for solubility reasons. You find that your starting sulfonyl chloride is consumed, but instead of your desired product, you form a different, unexpected compound.

Probable Cause: Solvolysis

This is a classic case of the solvent acting as a nucleophile. Protic solvents, particularly alcohols, will attack the sulfonyl chloride to form the corresponding sulfonate ester (e.g., methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonate in methanol). This process, known as solvolysis, often outcompetes the reaction with your intended, less abundant nucleophile. The mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) at the sulfur atom.[7][8][9]

Solutions & Protocol:

  • Solvent Selection is Key:

    • Action: Avoid protic solvents (water, alcohols, carboxylic acids) entirely unless the formation of a sulfonate ester is the desired outcome.

    • Causality: The O-H bond in protic solvents provides both a nucleophilic oxygen and an acidic proton that can facilitate the departure of the chloride leaving group, accelerating solvolysis.[10]

  • Utilize Aprotic Solvents:

    • Action: Choose a suitable polar aprotic solvent. These solvents possess dipoles to dissolve polar reagents but lack acidic protons, rendering them non-nucleophilic.

    • Causality: Aprotic solvents solvate the cations but leave the nucleophiles relatively "bare" and more reactive, favoring the desired Sₙ2 reaction pathway with your intended nucleophile.[11]

    • Recommended Solvents:

      • Tetrahydrofuran (THF): Good general-purpose solvent.

      • Dichloromethane (DCM): Excellent for reactions at or below room temperature.

      • Acetonitrile (ACN): A more polar option, good for dissolving salts.

      • N,N-Dimethylformamide (DMF): A highly polar solvent, useful for difficult reactions, but must be scrupulously dried as it is very hygroscopic.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride in solution?

A1: The two primary degradation pathways are hydrolysis/solvolysis and thermal decomposition .

  • Hydrolysis/Solvolysis: This is the most significant pathway at ambient temperatures. It involves the nucleophilic attack of water or another protic solvent on the sulfur atom, leading to the formation of the corresponding sulfonic acid or sulfonate ester. This is a common decomposition route for pyridine-3-sulfonyl chlorides.[5][6]

  • Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can undergo decomposition.[4] For heteroaromatic systems, this can be complex, potentially involving the extrusion of SO₂ or other reactions related to the heterocycle itself.[5] It is always advisable to run reactions at the lowest effective temperature.

Hydrolysis_Pathway cluster_products Products sulfonyl_chloride 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride transition_state Sₙ2 Transition State sulfonyl_chloride->transition_state h2o H₂O (Solvent/Contaminant) h2o->transition_state Nucleophilic Attack sulfonic_acid 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid transition_state->sulfonic_acid Loss of Cl⁻ hcl HCl transition_state->hcl

Caption: Hydrolysis pathway of the sulfonyl chloride via an Sₙ2 mechanism.

Q2: How do I choose the best solvent for my reaction involving this sulfonyl chloride?

A2: Solvent selection depends on the nucleophile, reaction temperature, and solubility requirements. The following workflow provides a general guide.

Solvent_Selection start Start: Choose a solvent is_nucleophile_protic Is your nucleophile a protic solvent (e.g., making an ester from alcohol)? start->is_nucleophile_protic use_protic Use the protic solvent (e.g., MeOH, EtOH) as the solvent. Control temperature. is_nucleophile_protic->use_protic Yes check_solubility Are reagents soluble in non-polar aprotic solvents? is_nucleophile_protic->check_solubility No end Proceed with rigorously dried solvent under inert atmosphere use_protic->end use_nonpolar_aprotic Use non-polar aprotic: DCM, THF, Dioxane. (Good first choice) check_solubility->use_nonpolar_aprotic Yes use_polar_aprotic Use polar aprotic: ACN, DMF, DMSO. (Ensure rigorously dry) check_solubility->use_polar_aprotic No use_nonpolar_aprotic->end use_polar_aprotic->end

Caption: Decision workflow for selecting an appropriate reaction solvent.

Q3: How can I quantitatively monitor the stability of the sulfonyl chloride in a specific solvent?

A3: A stability study using High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[12][13] This allows you to quantify the disappearance of the starting material and the appearance of degradation products over time.

Protocol: HPLC Stability Study

  • Stock Solution Preparation: Prepare a stock solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride in a volumetric flask using a high-purity aprotic solvent in which it is known to be relatively stable (e.g., Acetonitrile). This ensures accurate initial concentration (T₀).

  • Sample Preparation: In separate vials, dilute a known volume of the stock solution into the solvent(s) you wish to test. Ensure the final concentration is within the linear range of your HPLC detector.

  • Time Points: Inject a sample of each solution onto the HPLC at defined time points (e.g., T=0, 1h, 2h, 4h, 8h, 24h). Store the vials at a constant, controlled temperature between injections.

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

    • Column: A C18 reversed-phase column is standard.[13]

    • Detector: Use a UV or DAD detector, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Plot the peak area of the sulfonyl chloride against time for each solvent. The rate of decrease corresponds to the rate of degradation. You can also quantify the formation of the sulfonic acid peak if a standard is available.

Data Summary: Solvent Compatibility

The following table summarizes the general compatibility and stability considerations for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride in common laboratory solvents.

Solvent ClassExamplesSuitability for ReactionKey Considerations & Risks
Aprotic Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-DioxaneExcellent Must be rigorously dried. Low temperatures (< 30 °C) are recommended to prevent thermal decomposition.[4]
Aprotic Polar Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Good to Excellent Must be rigorously dried; DMF is highly hygroscopic. Can accelerate reactions but may also increase the rate of hydrolysis if water is present.
Protic Polar Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Unsuitable Rapid solvolysis occurs, leading to sulfonic acid or sulfonate ester formation.[8][14] Avoid unless this is the desired reaction.
Protic Acidic Acetic Acid (AcOH)Unsuitable Will rapidly decompose the sulfonyl chloride.
Non-Polar Hexanes, ToluenePoor Generally poor solvents for the polar sulfonyl chloride and associated reagents.

References

  • King, J. F., & Lee, T. M.-L. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. Available at: [Link]

  • Dunn, P. J., et al. (2021). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • King, J. F., & Lee, T. M. L. (1992). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. Available at: [Link]

  • Unknown Author. (2026, March 8). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
  • King, J. F., & Lee, T. M. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. Available at: [Link]

  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. Available at: [Link]

  • Nagy, G., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Molbank. Available at: [Link]

  • Bentley, T. W., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules. Available at: [Link]

  • NextSDS. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride. NextSDS Chemical Substance Information. Available at: [Link]

  • Shevchuk, O. I., et al. (2026, March 10). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Bentley, T. W., et al. (2008, May 19). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at: [Link]

  • Unknown Author. (2025, August 6).
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit. Available at: [Link]

  • Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. Available at: [Link]

  • Anonymous. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Unknown Author. (n.d.). III Analytical Methods.
  • Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. Available at: [Link]

  • Bentley, T. W. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hu, J., et al. (2020). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride. Google Patents.
  • Unknown Author. (n.d.). 7. ANALYTICAL METHODS.
  • Zhao, S.-B., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Analysis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride Reaction Products

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride in Medicinal Chemistry 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfony...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride in Medicinal Chemistry

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a key building block in medicinal chemistry. Its pyrrolopyridine core is a prevalent scaffold in numerous biologically active compounds, and the sulfonyl chloride group provides a reactive handle for the synthesis of a diverse array of sulfonamide derivatives.[1][2] Sulfonamides are a critical class of compounds with a broad spectrum of therapeutic applications.[3] The precise characterization of reaction products involving this sulfonyl chloride is paramount for understanding reaction outcomes, ensuring purity, and guiding further drug development efforts. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose due to its high sensitivity and specificity.[3]

Understanding the Reactivity and Potential Reaction Products

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a highly reactive electrophile. Its primary mode of reaction involves nucleophilic attack at the sulfonyl sulfur, leading to the displacement of the chloride leaving group. The most common reaction products are sulfonamides, formed by the reaction with primary or secondary amines.[1][2] However, other side products can arise, particularly from hydrolysis.

Key Potential Reaction Products:

  • Desired Sulfonamides: Formed by the reaction with a target amine nucleophile.

  • Sulfonic Acid (Hydrolysis Product): A common byproduct resulting from the reaction with water present in the reaction mixture or during workup.[4][5]

  • Unreacted Sulfonyl Chloride: Can persist if the reaction does not go to completion.

The reaction is typically carried out in the presence of a base to neutralize the HCl generated.[6] Careful control of reaction conditions, such as the use of anhydrous solvents and an inert atmosphere, is crucial to minimize the formation of the sulfonic acid byproduct.[4]

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS parameters significantly impacts the quality of analytical data. This section compares key aspects of method development for the analysis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride and its derivatives.

Chromatographic Separation: A Comparison of Stationary Phases

The goal of the chromatographic separation is to resolve the starting material, the desired sulfonamide product, and any significant impurities, such as the sulfonic acid hydrolysis product.

Stationary PhaseAdvantagesDisadvantagesRecommended For
C18 (Reversed-Phase) Versatile, excellent for separating compounds with moderate to low polarity. Provides good retention for the sulfonamide products.[7]May exhibit poor retention for the more polar sulfonic acid byproduct.General-purpose analysis of the reaction mixture, providing good separation of the starting material and the desired sulfonamide product.
C8 (Reversed-Phase) Similar to C18 but with shorter alkyl chains, resulting in less retention.[8]May not provide sufficient retention for less polar sulfonamides.Faster analysis times when high retention is not required.
Phenyl-Hexyl (Reversed-Phase) Offers alternative selectivity due to π-π interactions with the aromatic pyrrolopyridine core.May not be as universally applicable as C18.Analytes that are difficult to resolve on C18 phases.
HILIC (Hydrophilic Interaction Liquid Chromatography) Provides excellent retention for highly polar compounds.Requires careful mobile phase optimization and can have longer equilibration times.Specifically for the analysis and quantification of the polar sulfonic acid byproduct.
Mass Spectrometric Detection: Ionization and Fragmentation

Electrospray ionization (ESI) is the most common ionization technique for sulfonamides, typically performed in positive ion mode to generate protonated molecules ([M+H]⁺).[9][10]

Fragmentation of Sulfonamides:

The fragmentation of protonated sulfonamides in tandem mass spectrometry (MS/MS) provides valuable structural information. A common fragmentation pathway involves the cleavage of the S-N bond.[11][12] Another characteristic fragmentation is the neutral loss of SO₂ (64 Da), which can be indicative of an aromatic sulfonamide structure.[13] The presence of a chlorine atom in 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride and its derivatives will result in a characteristic isotopic pattern (an M+2 peak approximately one-third the intensity of the M peak), which is a powerful tool for identification.

Experimental Protocols

General Synthesis of a Sulfonamide Derivative

This protocol outlines a general method for the synthesis of a sulfonamide from 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride and a primary or secondary amine.

  • To a solution of the amine (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran, 10 mL) at 0 °C under an inert atmosphere, add a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.1 mmol) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

G cluster_synthesis Synthesis Amine Amine + Base in Anhydrous Solvent Reaction Reaction Mixture Amine->Reaction SulfonylChloride 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride SulfonylChloride->Reaction Quench Quench with Water Reaction->Quench Extraction Organic Extraction Quench->Extraction Purification Purification Extraction->Purification

Standard LC-MS Analysis Protocol

This protocol provides a starting point for the LC-MS analysis of the reaction mixture. Method optimization will be required based on the specific properties of the synthesized sulfonamide.

  • LC System: Agilent 1290 Infinity II or equivalent[14]

  • MS System: Agilent 6490 Triple Quadrupole or equivalent[14]

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 4000 V

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

G cluster_lcms LC-MS Analysis Sample Reaction Product Sample LC LC Separation (C18 Column) Sample->LC MS ESI-MS Detection (+ ion mode) LC->MS Data Data Analysis MS->Data

Comparative Data and Performance

The following table summarizes the expected LC-MS performance for the analysis of a model reaction between 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride and a generic primary amine.

AnalyteExpected Retention Time (min) on C18Expected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride~3.5250.9215.9 ([M+H-HCl]⁺), 187.9 ([M+H-SO₂]⁺)
Sulfonamide Product (assuming a 100 Da amine)~4.2314.0Varies with amine structure, typically shows loss of the amine moiety and the pyrrolopyridine sulfonyl fragment.
Sulfonic Acid Hydrolysis Product~1.5232.9168.9 ([M+H-SO₂]⁺)

Alternative Analytical Approaches: Derivatization for Enhanced Sensitivity

For trace-level analysis or for amines that do not ionize well, derivatization can be a powerful strategy to enhance LC-MS sensitivity. While the primary reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is with amines to form sulfonamides, other sulfonyl chlorides can be used as derivatizing agents.

  • Dansyl Chloride: Reacts with primary and secondary amines to introduce a highly ionizable and fluorescent dansyl group, significantly improving detection limits.[15][16]

  • 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC): A novel reagent for derivatizing phenolic compounds, which could be adapted for amines, to improve ESI response.[15][17]

This approach involves a two-step process: first reacting the amine of interest with a derivatizing sulfonyl chloride, followed by LC-MS analysis of the resulting sulfonamide. This is particularly useful in complex matrices where the analyte of interest is present at low concentrations.

Conclusion

The successful analysis of reaction products from 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride hinges on a well-designed LC-MS method. A C18 reversed-phase column with a standard water/acetonitrile gradient provides a robust starting point for separating the desired sulfonamide product from the starting material and the common sulfonic acid byproduct. ESI in positive ion mode is the preferred ionization technique, and tandem mass spectrometry provides invaluable structural confirmation through characteristic fragmentation patterns. For challenging analyses, derivatization with reagents like dansyl chloride offers a viable strategy to enhance sensitivity. By understanding the principles outlined in this guide and adapting the provided protocols, researchers can confidently and accurately characterize these important molecules in their drug discovery endeavors.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, [Link][13]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed, [Link][9]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing, [Link][2]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science, [Link][10]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library, [Link][18]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications, [Link][11]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI, [Link][6]

  • 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. PubMed, [Link][17]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications, [Link][12]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. ACS Publications, [Link]

  • Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing, [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV, [Link][5]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate, [Link]

  • 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. PMC, [Link][15]

  • In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. ResearchGate, [Link][8]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC, [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE, [Link][16]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. ResearchGate, [Link]

  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC, [Link]

  • Supporting information Hitchin et al. - Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry, [Link][7]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate, [Link]

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride. NextSDS, [Link]

  • 5-chloro-1h-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride. PubChemLite, [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent, [Link][14]

  • Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Shimadzu, [Link]

  • 5-Chloropyridine-3-sulfonyl chloride. PubChem, [Link]

  • Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. AMS Dottorato, [Link]

  • Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu, [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI, [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journals, [Link]

  • Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?. ResearchGate, [Link]

  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. SciSpace, [Link]

Sources

Comparative

A Predictive ¹H NMR Guide to the Characterization of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a sulfonamide group at the 3-position, combined with a chloro-substituent at the 5-position, gives rise to a class of compounds with significant potential for drug discovery. Accurate and efficient structural characterization is paramount in the development of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for the unambiguous elucidation of their chemical structure.[1]

This guide provides an in-depth, predictive analysis of the ¹H NMR spectral characteristics of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides. Due to the limited availability of published experimental data for this specific compound class, this guide synthesizes information from structurally related analogs to present a reliable, predictive framework for spectral interpretation. Furthermore, we will compare the utility of ¹H NMR with other common analytical techniques, offering a comprehensive perspective on the characterization of these important heterocyclic compounds.

Predicted ¹H NMR Spectrum of a Representative 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

The proposed structure for our representative analysis is 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide. The predicted ¹H NMR spectral data are summarized in Table 1, with detailed justifications for each assignment based on analogous structures reported in the literature.

Table 1: Predicted ¹H NMR Data for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale and Comparative Insights
H1 (Pyrrole NH) ~12.0Broad Singlet (br s)-The pyrrole NH proton in 7-azaindole systems is typically observed at a downfield chemical shift due to deshielding and its acidic nature. In a related 5-chloro-1H-pyrrolo[2,3-b]pyridine derivative, this proton appears at approximately 11.8 ppm.[2][3]
H6 ~8.4Doublet (d)~2.0The H6 proton is part of the pyridine ring and is expected to be a doublet due to coupling with H4. In 5-bromo-1H-pyrrolo[2,3-b]pyridine, the corresponding H6 proton appears as a doublet at δ 8.30 ppm with a coupling constant of J = 2.2 Hz.[4]
H4 ~8.2Doublet (d)~2.0Similar to H6, the H4 proton is on the pyridine ring and will appear as a doublet due to coupling with H6. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, the H4 proton is observed as a doublet at δ 8.20 ppm with a J value of 2.0 Hz.[4]
H2 ~7.8Singlet (s)-The H2 proton is on the pyrrole ring. The presence of the electron-withdrawing sulfonamide group at the 3-position is expected to deshield H2, shifting it downfield. In the parent 7-azaindole, H2 appears further upfield. The substitution at C3 removes the coupling to H3, resulting in a singlet.
SO₂NH₂ ~7.5Broad Singlet (br s)-The chemical shift of sulfonamide protons can vary depending on the solvent and concentration. In DMSO-d₆, primary arylsulfonamide NH₂ protons typically appear as a singlet in the range of δ 7.0-7.5 ppm.[5][6]

Predicted spectrum is in DMSO-d₆ relative to TMS at 0 ppm.

Visualizing the Proton Assignments

The following diagram illustrates the structure of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide with the predicted proton assignments.

Caption: Molecular structure of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide with proton labeling.

Experimental Protocol for ¹H NMR Acquisition

To obtain high-quality ¹H NMR spectra for the structural confirmation of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides, the following protocol is recommended:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar compounds and its ability to slow down the exchange of N-H protons, allowing for their observation.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise ratio).

    • Spectral Width: 0-14 ppm.

    • Pulse Width: 30-45 degrees.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

Comparative Analysis with Alternative Characterization Techniques

While ¹H NMR is indispensable, a comprehensive characterization relies on a suite of analytical methods. Table 2 provides a comparative overview of ¹H NMR with other key techniques for the analysis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise information on the number, connectivity, and chemical environment of protons.Provides detailed structural information and allows for unambiguous isomer differentiation. Non-destructive.Requires a relatively larger amount of sample compared to MS. Can have signal overlap in complex molecules.
¹³C NMR Spectroscopy Information on the carbon skeleton of the molecule.Complementary to ¹H NMR, provides the number of unique carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[7]
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.High sensitivity, requires very small amounts of sample. Can confirm molecular formula with high resolution MS.[8][9][10][11]Does not provide detailed structural connectivity. Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and easy method to identify key functional groups like N-H, S=O, and C-Cl bonds.[5][12][13]Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for unambiguous structure determination.[14][15]Requires a single, high-quality crystal, which can be difficult to obtain.

Integrated Characterization Workflow

A robust characterization of a novel 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves a logical sequence of analytical techniques. The following workflow ensures the confirmation of the target structure with a high degree of confidence.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_final Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification TLC TLC/LC-MS for reaction monitoring Purification->TLC MS Mass Spectrometry (Confirm MW) TLC->MS IR IR Spectroscopy (Functional Groups) MS->IR H_NMR ¹H NMR (Proton Framework) IR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HMBC, HSQC for connectivity) C_NMR->TwoD_NMR Final_Structure Confirmed Structure TwoD_NMR->Final_Structure Xray X-ray Crystallography (if crystalline) Xray->Final_Structure

Caption: Integrated workflow for the characterization of novel sulfonamides.

Conclusion

The ¹H NMR spectrum of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides is predicted to exhibit a distinct set of signals that are highly informative for structural verification. The pyrrole NH proton is expected at a very downfield chemical shift, while the protons on the pyridine ring will appear as a characteristic AX system of two doublets. The H2 proton of the pyrrole ring will be a singlet due to the 3-substitution. By leveraging the predictive framework presented in this guide, which is built upon data from closely related structures, researchers can confidently interpret their experimental data. For unequivocal structure confirmation, it is essential to employ a multi-technique approach, integrating ¹H NMR with complementary methods such as ¹³C NMR, mass spectrometry, and IR spectroscopy. This comprehensive analytical strategy is fundamental to advancing the development of this promising class of therapeutic agents.

References

  • Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • Clark, D. A. (2003). Mass spectrometric studies of some novel sulfonamides. Rapid Communications in Mass Spectrometry, 17(21), 2493–2498. [Link]

  • Scilit. (2025, November 22). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]

  • Li, Y., et al. (2021). MoS2-Assisted LDI Mass Spectrometry for the Detection of Small Molecules and Quantitative Analysis of Sulfonamides in Serum. Analytical Chemistry, 93(33), 11499–11506. [Link]

  • Li, Y., et al. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. Analytical Methods, 13(36), 4155–4165. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513–519. [Link]

  • Dysz, K., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. International Journal of Molecular Sciences, 25(14), 7488. [Link]

  • Wang, Y., et al. (2025, February 27). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [Link]

  • Dysz, K., et al. (2025, November 23). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. International Journal of Molecular Sciences, 26(23), 11499. [Link]

  • Ghotbi, Y., et al. (2023, June 19). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023(2), M1673. [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
  • ResearchGate. (2025, November 6). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21398–21410. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. [Link]

  • Van Baelen, G., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine. Magnetic Resonance in Chemistry, 43(12), 1057–1062. [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y¼ 2,3-(CH3)2; 2,4-(CH3)2; 2,5-(CH3)2; 2-CH3,4-Cl; 2-CH3,5-Cl; 3-CH3,4-Cl; 2,4-Cl2 or 3,4-Cl2).
  • Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226–12245. [Link]

  • Vaskevich, R. I., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(6), 368–373. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. [Link]

  • ResearchGate. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y=2,3-(CH3)2; 2,4-(CH3)2; 2,5- (CH3)2; 2-CH3, 4-Cl; 2-CH3, 5-Cl; 3-CH3, 4-Cl; 2,4-Cl2 or 3,4-Cl2). [Link]

  • Al-Fahd, A. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. [Link]

  • Starha, P., et al. (2014). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73. [Link]

  • ResearchGate. (2025, October 2). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

Sources

Validation

comparing reactivity of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride with other sulfonyl chlorides

Introduction: The Critical Role of Sulfonyl Chlorides in Modern Drug Discovery In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to the structure and activity of a vast...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Sulfonyl Chlorides in Modern Drug Discovery

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to the structure and activity of a vast array of pharmaceuticals, from antibacterial agents to kinase inhibitors.[1] The synthetic linchpin for creating this vital moiety is most often the sulfonyl chloride (R-SO₂Cl). The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and highly reliable method for forging the stable S-N bond of a sulfonamide.[2]

The reactivity of the sulfonyl chloride is paramount, dictating reaction conditions, substrate scope, and the feasibility of its incorporation into complex molecular scaffolds, particularly in late-stage functionalization.[3][4] While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are well-understood, the increasing complexity of drug targets necessitates the use of more sophisticated, often heterocyclic, building blocks.

This guide provides an in-depth comparative analysis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride , a heteroaromatic sulfonyl chloride built upon the 7-azaindole core. We will dissect the structural and electronic factors governing its reactivity and benchmark its performance against common aliphatic and aromatic sulfonyl chlorides, providing researchers with the technical insights needed to effectively leverage this valuable synthetic intermediate.

Pillar 1: Understanding the Core Reactivity of Sulfonyl Chlorides

The reactivity of any sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[1] This sulfur center is rendered significantly electron-deficient by the strong electron-withdrawing effects of two adjacent oxygen atoms and an electronegative chlorine atom. This high degree of positive polarization makes it a prime target for nucleophilic attack. The subsequent departure of the chloride ion, a competent leaving group, drives the nucleophilic substitution forward.[1]

Two primary factors modulate this intrinsic reactivity:

  • Electronic Effects: The nature of the organic residue (R) attached to the sulfonyl group is a critical determinant of reactivity. Electron-withdrawing groups (EWGs) on the R group intensify the partial positive charge on the sulfur atom, enhancing its electrophilicity and accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the sulfur, leading to reduced reactivity.[5]

  • Steric Hindrance: The accessibility of the electrophilic sulfur atom to the incoming nucleophile is crucial. Bulky substituents positioned near the sulfonyl group can physically obstruct the nucleophile's trajectory, thereby increasing the activation energy of the reaction and slowing the rate.[6][7] This "ortho effect" is particularly pronounced in substituted aromatic sulfonyl chlorides.[6]

Pillar 2: A Head-to-Head Comparison of Sulfonylating Agents

To contextualize the reactivity of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, we will compare it against three widely used standards: benzenesulfonyl chloride (a neutral aromatic), p-toluenesulfonyl chloride (an electron-rich aromatic), and methanesulfonyl chloride (an aliphatic).

Structural and Electronic Analysis

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride: This molecule's reactivity is dictated by the fused 7-azaindole heterocyclic system. This core possesses unique electronic features:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine portion of the heterocycle is electron-withdrawing, which deactivates the ring towards electrophilic substitution but, more importantly, withdraws electron density from the entire fused system.

  • Electron-Withdrawing Chloro Group: The chlorine atom at the C5 position further pulls electron density away from the ring system via induction.

  • Combined Effect: These combined electron-withdrawing features significantly increase the electrophilicity of the sulfur atom at the C3 position, suggesting a high degree of reactivity. The sulfonyl group is situated on the five-membered pyrrole ring, where steric hindrance from the core is expected to be minimal.

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): The benchmark for many sulfonylation reactions. The para-methyl group is weakly electron-donating through hyperconjugation.[5] This effect slightly reduces the electrophilicity of the sulfonyl sulfur compared to the unsubstituted analogue, making it a moderately reactive and highly stable reagent.[5][8]

Methanesulfonyl Chloride (Mesyl Chloride, MsCl): An aliphatic sulfonyl chloride. A key distinction from its aromatic counterparts is the presence of acidic α-protons on the methyl group. In the presence of a sufficiently strong, non-hindered base (e.g., triethylamine), MsCl can undergo deprotonation to form a highly reactive "sulfene" intermediate (H₂C=SO₂).[9][10] This alternative mechanistic pathway can lead to very rapid reactions but can also result in different selectivity and side products compared to a direct Sₙ2-type attack.[9]

Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride, providing a neutral baseline for evaluating the electronic effects of substituents. Its reactivity lies between that of the activated 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride and the deactivated tosyl chloride.

Data Summary Table
Sulfonyl ChlorideStructureKey Substituents & Electronic EffectSteric HindrancePredicted Relative Reactivity
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride C7H4Cl2N2O2S7-Azaindole core (-I effect), 5-Chloro group (-I effect)LowVery High (Strongly activated by two EWGs)
Benzenesulfonyl Chloride (BsCl) C6H5ClO2SPhenyl group (neutral reference)LowModerate (Baseline aromatic)
p-Toluenesulfonyl Chloride (TsCl) C7H7ClO2Sp-Methyl group (+I, hyperconjugation)LowLow-Moderate (Slightly deactivated by EDG)[5]
Methanesulfonyl Chloride (MsCl) CH3ClO2SMethyl group (weak +I effect)Very LowHigh (Can react via highly reactive sulfene intermediate)[9]

Pillar 3: Experimental Design for a Definitive Reactivity Comparison

Theoretical analysis provides a strong predictive framework, but empirical data is required for definitive comparison. The following protocol outlines a self-validating system for quantifying the relative reaction rates of sulfonamide formation.

Objective

To determine the relative reactivity of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, TsCl, and MsCl by monitoring their reaction with a model primary amine under identical, controlled conditions.

Experimental Protocol: Kinetic Analysis of Sulfonamide Formation
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of each sulfonyl chloride (5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, TsCl, MsCl) in anhydrous Dichloromethane (DCM).

    • Prepare a 0.1 M stock solution of benzylamine (nucleophile) in anhydrous DCM.

    • Prepare a 0.2 M stock solution of N,N-Diisopropylethylamine (DIPEA, a non-nucleophilic, sterically hindered base to suppress sulfene formation from MsCl) in anhydrous DCM.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., naphthalene or 1,3,5-trimethoxybenzene) in anhydrous DCM.

  • Reaction Setup (Perform in parallel for each sulfonyl chloride):

    • To a dry, temperature-controlled vial (e.g., at 25.0 °C) equipped with a magnetic stir bar, add 1.0 mL of the respective 0.1 M sulfonyl chloride solution (0.1 mmol, 1.0 equiv).

    • Add 1.0 mL of the 0.05 M internal standard solution (0.05 mmol).

    • Add 1.0 mL of the 0.2 M DIPEA solution (0.2 mmol, 2.0 equiv).

    • Initiate the reaction by adding 1.0 mL of the 0.1 M benzylamine solution (0.1 mmol, 1.0 equiv). Start a timer immediately.

  • Reaction Monitoring:

    • At designated time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by diluting it into 900 µL of a prepared quenching solution (e.g., acetonitrile/water with 0.1% formic acid). This stops the reaction and prepares the sample for analysis.

  • Analysis:

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or LC-MS.

    • Monitor the disappearance of the benzylamine peak and/or the appearance of the corresponding sulfonamide product peak.

    • Calculate the concentration of the reactant or product at each time point by comparing its peak area to the peak area of the internal standard.

  • Data Interpretation:

    • Plot the concentration of benzylamine versus time for each of the three reactions.

    • The initial slope of each curve represents the initial reaction rate. A steeper slope indicates a faster reaction and thus higher reactivity of the sulfonyl chloride.

Trustworthiness & Self-Validation

This protocol's integrity is ensured by:

  • Parallel Execution: Running all reactions simultaneously under identical conditions eliminates variables like temperature fluctuations.

  • Internal Standard: The internal standard corrects for any minor inconsistencies in injection volume or sample handling during analysis.

  • Choice of Base: Using DIPEA minimizes the potential for the sulfene mechanism with MsCl, allowing for a more direct comparison of the inherent electrophilicity of the sulfonyl chlorides under these conditions.

Visualizing the Factors and Workflow

To better illustrate the concepts and procedures described, the following diagrams have been generated.

Reactivity_Factors cluster_0 Structural Features of R-SO2Cl cluster_1 Physicochemical Properties cluster_2 Impact on Reaction Center cluster_3 Kinetic Outcome R_Group R Group (Aryl, Heteroaryl, Alkyl) Electronics Electronic Effects (Inductive, Resonance) R_Group->Electronics Sterics Steric Hindrance R_Group->Sterics Sulfur Electrophilicity of Sulfonyl Sulfur (δ+) Electronics->Sulfur EWG increases δ+ EDG decreases δ+ Rate Reaction Rate with Nucleophile Sterics->Rate High hindrance decreases rate Sulfur->Rate High δ+ increases rate

Caption: Factors influencing sulfonyl chloride reactivity.

Experimental_Workflow Start Start: Prepare Stock Solutions (Sulfonyl Chlorides, Amine, Base, Int. Std.) Setup Parallel Reaction Setup (x3) - Add SO2Cl, Base, Int. Std. - Control Temp (25.0 °C) Start->Setup Initiate Initiate Reaction (Add Benzylamine) Start Timer Setup->Initiate Sample Aliquot Sampling & Quenching (t = 2, 5, 10... min) Initiate->Sample Analyze HPLC / LC-MS Analysis Sample->Analyze Timed intervals Plot Data Processing - Integrate Peaks vs. Int. Std. - Plot [Amine] vs. Time Analyze->Plot End Determine Initial Rates (Compare Slopes) Plot->End

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides

In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine scaffold is a cornerstone pharmacophore, notably for its role as a "hinge-binding" motif for numerous protein kinases. The introduction of a sulfonami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine scaffold is a cornerstone pharmacophore, notably for its role as a "hinge-binding" motif for numerous protein kinases. The introduction of a sulfonamide group at the 3-position and a chlorine atom at the 5-position of this heterocyclic system creates a class of molecules with significant therapeutic potential. As with any synthesized active pharmaceutical ingredient (API), rigorous purity assessment is not merely a procedural step but a fundamental requirement to ensure safety, efficacy, and reproducibility of scientific data. This guide provides an in-depth comparison of analytical techniques for evaluating the purity of synthesized 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Criticality of Purity in Drug Development

Pharmaceutical impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification, qualification, and control of impurities. For novel compounds like 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides, a multi-faceted analytical approach is essential to detect and quantify potential impurities, which may include starting materials, intermediates, by-products, and degradation products.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods—techniques that measure the same property using different principles—is crucial for a robust and reliable purity assessment. This guide will focus on the most effective combination of chromatographic, spectroscopic, and thermal analysis techniques.

Workflow for Purity Assessment

A logical workflow ensures a thorough and efficient evaluation of the synthesized compound.

Caption: Workflow for the comprehensive purity assessment of synthesized 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is fundamental to impurity profiling, allowing for the separation and quantification of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment due to its high resolution, sensitivity, and applicability to a wide range of compounds. For sulfonamides, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice.

Principle of RP-HPLC: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.

Experimental Protocol: RP-HPLC for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm, or as determined by UV-Vis scan of the main compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a blank (diluent) followed by the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Data Presentation: Comparative HPLC Data

Compound BatchRetention Time (min)Peak Area (%)Number of Impurities Detected
Batch A15.299.52
Batch B15.398.14
Batch C (Recrystallized)15.299.91

Spectroscopic Techniques: Unveiling Structural Integrity

Spectroscopic methods are indispensable for confirming the structure of the synthesized compound and for identifying unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for impurity identification.

Principle of LC-MS: After separation by HPLC, the eluent is introduced into a mass spectrometer. The molecules are ionized, and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information for the main peak and any impurity peaks.

Experimental Protocol: LC-MS for Impurity Profiling

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Utilize the same HPLC method as described above to ensure correlation of retention times.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive and negative modes to capture a wide range of potential impurities.

    • Mass Range: Scan a broad range (e.g., 100-1000 m/z) to detect both small fragments and larger adducts.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR). It provides detailed information about the chemical environment of each atom in the molecule.

Principle of NMR: The magnetic properties of atomic nuclei are measured when they are placed in a magnetic field and exposed to radiofrequency radiation. The resulting spectrum provides information on the connectivity and spatial arrangement of atoms.

Experimental Protocol: NMR for Structural Confirmation and Purity

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton spectrum to observe the signals of all hydrogen atoms. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the signals of all carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration to the sample, the absolute purity of the target compound can be determined.

Thermal Analysis: Assessing Bulk Purity

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For pure, crystalline compounds, DSC can be a rapid and accurate method for determining purity.

Principle of DSC for Purity Determination: Impurities in a crystalline substance cause a depression and broadening of the melting point. This phenomenon is described by the Van't Hoff equation, which forms the basis for purity calculations from the DSC thermogram.

Experimental Protocol: DSC for Purity Analysis

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan.

  • Heating Rate: A slow heating rate of 0.5-1.0 K/min is recommended for purity analysis.

  • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.

  • Analysis: The DSC software automatically calculates the purity based on the shape of the melting endotherm.

Caveats for DSC Purity Analysis:

  • The compound must be a crystalline solid.

  • The impurities must be soluble in the melt but insoluble in the solid.

  • The compound should be thermally stable and not decompose upon melting.

Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioningQuantitative purity, number of impuritiesHigh resolution, sensitive, robustRequires chromophore for UV detection
LC-MS Separation followed by mass analysisMolecular weight of parent and impuritiesHigh sensitivity and specificityIonization efficiency can vary
NMR Nuclear magnetic resonanceStructural confirmation, identification of impurities, quantitative purity (qNMR)Detailed structural information, universal detection for protonsLower sensitivity than MS, can be complex to interpret
DSC Thermal analysis of melting behaviorBulk purity of crystalline solidsRapid, requires small sample sizeOnly applicable to pure, crystalline, and thermally stable compounds
Logical Relationship Between Analytical Techniques

The following diagram illustrates the complementary nature of the discussed analytical techniques.

G cluster_0 Separation & Quantification cluster_1 Identification & Structure cluster_2 Bulk Purity HPLC HPLC LCMS LC-MS HPLC->LCMS Provides separated peaks for MS analysis NMR NMR HPLC->NMR Isolates impurities for NMR analysis DSC DSC HPLC->DSC Confirms presence of single major component LCMS->NMR Suggests structures for NMR confirmation

Caption: Interrelationship of analytical techniques for comprehensive purity assessment.

Conclusion

The purity assessment of synthesized 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides demands a rigorous, multi-pronged analytical strategy. A combination of high-resolution chromatographic techniques like HPLC for quantification, coupled with powerful spectroscopic methods such as LC-MS and NMR for structural confirmation and impurity identification, provides a comprehensive understanding of the compound's purity profile. Furthermore, thermal analysis by DSC offers a rapid and orthogonal method for determining the bulk purity of the final crystalline product. By employing these self-validating systems, researchers can ensure the quality and integrity of their synthesized compounds, which is paramount for the advancement of drug discovery and development programs.

References

  • Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing. (2020, July 28). Retrieved from [Link]

  • Purity Determination by DSC - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020, November 16). Pharmaceutical Technology. Retrieved from [Link]

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Retrieved from [Link]

  • Mass spectrometry in impurity profiling. (n.d.). ResearchGate. Retrieved from [Link]

  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Laboratories Inc. (2026, February 25). Retrieved from [Link]

  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (n.d.). Retrieved from [Link]

  • A new multi-residue method for the analysis of sulfonamides (sulfadiazine, sulfamerazine, sulfamethazine, sulfaguanidine and sulfamethoxazole) in non-target feeds using high-performance liquid chromatography-fluorescence detection (HPLC-FLD) and precolumnderivatization was developed and validated. (2019, January 28). MDPI. Retrieved from [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). Retrieved from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC. (n.d.). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15). Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20). Retrieved from [Link]

  • Determination of purity by differential scanning calorimetry (DSC) - ACS Publications. (n.d.). Retrieved from [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology - Semantic Scholar. (2021, April 15). Retrieved from [Link]

  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. (2016, March 14). SpringerLink. Retrieved from [Link]

  • Structures of pyrrolo-1,3-heterocycles prepared from 3-aroylpropionic acid and cyclic aminoalcohols: an NMR and X-ray diffraction study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Methods of separation and tests for purity. - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]

  • Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents - PubMed. (n.d.). Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026, March 7). Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1). Semantic Scholar. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - CDN. (2008, March 25). Retrieved from [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Retrieved from [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2013, January 8). Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed. (2015, August 1). Retrieved from [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI. (2025, August 7). Retrieved from [Link]

  • Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine Antifolates as Dual-Acting Inhibitors of Glycinamide Ribonucleotide
Comparative

X-ray crystallography of 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives

As a Senior Application Scientist specializing in structural biology and structure-based drug design (SBDD), I frequently encounter the 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. Better known in medicinal chemistry as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and structure-based drug design (SBDD), I frequently encounter the 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. Better known in medicinal chemistry as a 5-chloro-7-azaindole derivative, this privileged pharmacophore is the structural cornerstone of several blockbuster kinase inhibitors, including the BRAF inhibitor PLX4720 (a precursor to vemurafenib) and the CSF1R/c-KIT inhibitor Pexidartinib.

The 7-azaindole core acts as a highly efficient ATP-mimetic. Its N1 and N7 atoms form critical bidentate hydrogen bonds with the kinase hinge region, while the 5-chloro substitution is strategically positioned to interact with the hydrophobic gatekeeper pocket, driving exceptional kinase selectivity.

However, obtaining high-resolution X-ray crystallographic data for these complexes presents distinct biophysical challenges. Because these derivatives often induce massive conformational shifts in the target kinase—such as the "DFG-out" flip—the choice of crystallographic methodology is paramount.

This guide objectively compares the two primary methods for resolving 5-chloro-1H-pyrrolo[2,3-b]pyridine complexes: Co-crystallization versus Crystal Soaking , providing experimental data, mechanistic causality, and validated protocols to ensure your structural campaigns succeed.

Mechanistic Causality: Why the Crystallography Method Matters

When a 5-chloro-7-azaindole derivative binds to a kinase, it does not merely occupy the ATP-binding site; it often reshapes it. For instance,1 [1], forcing the kinase into an inactive "DFG-out" conformation.

This thermodynamic reality dictates our methodological approach:

  • Crystal Soaking: Relies on the kinetic diffusion of the ligand through the solvent channels of a pre-existing apo-protein crystal lattice. If the ligand requires a conformational change that the rigid lattice cannot accommodate, the crystal will shatter due to internal strain.

  • Co-Crystallization: Involves incubating the protein and ligand in solution prior to crystallization. This allows the complex to reach thermodynamic equilibrium and adopt its preferred conformation (e.g., DFG-out) before the lattice forms, yielding a uniform, highly diffracting crystal.

Performance Comparison: Co-Crystallization vs. Crystal Soaking

To objectively evaluate these methods, we compare their performance metrics when applied to 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives binding to their respective target kinases.

Quantitative Data Summary
Performance MetricCo-CrystallizationCrystal Soaking
Ideal Use Case Type II inhibitors, large conformational shifts (DFG-out).Type I inhibitors, rigid ATP-competitive binding.
Ligand Occupancy High (>95%). Complex is formed in solution prior to packing.Variable (40-85%). Limited by diffusion and lattice constraints.
Resolution (Average) 1.8 Å – 2.5 Å. Uniform conformational state improves diffraction.2.2 Å – 3.0 Å. Partial occupancy can increase mosaicity.
Lattice Integrity Excellent. The lattice is built around the stable complex.Poor to Moderate. High risk of cracking if the 5-chloro group clashes with the apo-conformation.
Throughput Low/Moderate. Requires de novo screening of crystallization conditions.High. Uses established apo-crystal conditions.

Verdict: For 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives that function as Type II inhibitors (like PLX4720 or 2 [2]), Co-crystallization is the definitively superior method . Crystal soaking is only viable if the derivative is a strict Type I inhibitor that binds the active conformation without displacing the DFG motif.

Experimental Workflows & Decision Matrix

Below is the logical decision tree used in our structural biology lab to determine the appropriate workflow for novel 7-azaindole derivatives.

G Start Target Kinase + 5-Chloro-7-Azaindole CheckConf Induces DFG-Out / Large Shift? Start->CheckConf CoCryst Co-Crystallization Pathway CheckConf->CoCryst Yes (Type II) Soak Crystal Soaking Pathway CheckConf->Soak No / Unknown Incubate Incubate Protein + Ligand CoCryst->Incubate ApoCryst Grow Apo-Crystals Soak->ApoCryst Lattice Does Lattice Crack? ApoCryst->Lattice Soak Ligand Diffraction X-Ray Diffraction & Solved Structure Incubate->Diffraction Screen & Grow Lattice->CoCryst Yes (Lattice Failure) Lattice->Diffraction No (Stable)

Workflow decision tree for crystallizing 5-chloro-7-azaindole kinase inhibitors.

Self-Validating Experimental Protocols

The following protocols are engineered to ensure self-validation at each step, minimizing false negatives during structural campaigns.

Protocol A: Co-Crystallization of Kinase with 5-Chloro-7-Azaindole Derivatives

This protocol forces the protein into a homogenous conformational state, which is an absolute prerequisite for high-resolution diffraction.

  • Complex Formation: Concentrate the purified kinase (e.g., BRAF or CSF1R) to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 250 mM NaCl, and 5% glycerol.

    • Causality: Glycerol stabilizes the hydrophobic pockets of the kinase prior to ligand binding.

  • Ligand Addition: Add the 5-chloro-1H-pyrrolo[2,3-b]pyridine derivative (dissolved in 100% DMSO) to achieve a 3-to-1 molar excess of ligand to protein. Ensure the final DMSO concentration does not exceed 2% (v/v).

    • Causality: A 3x molar excess drives the binding equilibrium forward (Le Chatelier’s principle), ensuring >95% of the protein population is in the complexed state.

  • Incubation & Clarification: Incubate the mixture on ice for 2 hours. Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: This is a critical self-validating step. If the ligand induces unfolding, you will see a pellet. Centrifugation removes micro-aggregates that act as false nucleation sites, preventing the growth of poorly diffracting "shower" crystals.

  • Crystallization Setup: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Thiocyanate). Incubate at 18°C.

Protocol B: Step-Wise Crystal Soaking (For Type I Binding Derivatives)

Use this protocol only if the derivative does not induce a DFG-flip. Step-wise soaking prevents osmotic shock.

  • Apo-Crystal Growth: Grow apo-kinase crystals using established conditions.

  • Soaking Solution Preparation: Prepare a soaking solution identical to the reservoir solution, supplemented with 20% (v/v) ethylene glycol (as a cryoprotectant) and 5 mM of the 5-chloro-7-azaindole derivative.

  • Step-Wise Transfer:

    • Transfer the apo-crystal to a drop containing 1 mM ligand for 10 minutes.

    • Transfer to a drop containing 2.5 mM ligand for 10 minutes.

    • Transfer to the final 5 mM ligand drop for 30 minutes.

    • Causality: Sudden exposure to high concentrations of organic solvent (DMSO) and bulky ligands causes rapid osmotic shifts, cracking the lattice. Step-wise acclimation preserves the 3 [3].

  • Harvesting: Loop the crystal and flash-freeze directly in liquid nitrogen to minimize ice ring formation during X-ray diffraction.

Conclusion

For drug development professionals working with 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, understanding the biophysical impact of the ligand on the target is non-negotiable. Because the 5-chloro-7-azaindole pharmacophore is frequently utilized to engineer highly selective, conformation-shifting Type II inhibitors, Co-crystallization remains the gold standard. While crystal soaking offers higher throughput, the risk of lattice failure due to DFG-motif displacement makes it a suboptimal choice for this specific chemical class.

References

  • Source: Proceedings of the National Academy of Sciences (PMC / NIH)
  • Pexidartinib (PLX3397; Turalio; CML261; FP113)
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: ResearchGate URL

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for Coupling Reactions with 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives

For researchers, scientists, and professionals in drug development, the functionalization of the 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole) core is a critical step in the synthesis of a multitude of biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the functionalization of the 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole) core is a critical step in the synthesis of a multitude of biologically active compounds.[1] The strategic introduction of new carbon-carbon and carbon-nitrogen bonds at the C5 position via cross-coupling reactions is a powerful approach to generate diverse molecular libraries for screening and lead optimization. However, the selection of an appropriate catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides an in-depth, objective comparison of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions with 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, supported by experimental data and mechanistic insights.

The Importance and Challenges of Functionalizing 5-Chloro-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the C5 position provides a versatile handle for palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and the presence of the N-H group on the pyrrole can pose challenges, including catalyst inhibition and undesired side reactions. Therefore, a careful evaluation of the catalyst, ligand, base, and solvent system is crucial for successful and efficient synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and aryl-heteroaryl linkages. For the coupling of 5-chloro-1H-pyrrolo[2,3-b]pyridine, the choice of a palladium catalyst and, more importantly, the phosphine ligand is critical to overcome the inherent challenges of coupling with a heteroaryl chloride.

Catalyst and Ligand Considerations

While traditional palladium sources like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, have demonstrated superior performance, especially with less reactive aryl chlorides.[2] These ligands facilitate the oxidative addition of the C-Cl bond to the Pd(0) center, a key step in the catalytic cycle.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene100High[3]
Pd(OAc)₂ / XPhosXPhosK₂CO₃1,4-Dioxane/H₂O90Good to High[4]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80Moderate[5]
PEPPSI-IPrIPrK₃PO₄1,4-Dioxane80High[5]

Note: Yields are generalized from studies on similar halo-7-azaindole systems and may vary depending on the specific boronic acid partner.

Experimental Protocol: Suzuki-Miyaura Coupling with a Buchwald Ligand System

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.

Materials:

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Mechanistic Rationale

The enhanced reactivity of catalyst systems employing bulky biarylphosphine ligands like SPhos is attributed to their ability to stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition of the aryl chloride.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-Cl(L2) Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex Ar-Pd(II)-R(L2) Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 / Base Reductive Elimination Reductive Elimination Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] For 5-chloro-1H-pyrrolo[2,3-b]pyridine, this reaction allows for the introduction of a wide range of primary and secondary amines at the C5 position.

Catalyst and Ligand Considerations

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of 5-chloro-1H-pyrrolo[2,3-b]pyridine is highly dependent on the choice of the palladium catalyst and ligand. The use of palladium precatalysts, such as those developed by the Buchwald group, can offer improved activity and reproducibility.[7] Ligands like RuPhos and XPhos are often effective for the amination of heteroaryl chlorides.

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
RuPhos Pd G3RuPhosLiHMDS1,4-Dioxane80-100High[7]
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene100Good to High[4]
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene110Moderate[8]
PEPPSI-IPrIPrK₂CO₃t-BuOH80Good[9]

Note: Yields are generalized from studies on similar halo-7-azaindole systems and may vary depending on the specific amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination with a Palladium Precatalyst

This protocol is based on efficient methods for the amination of halo-7-azaindoles.[7]

Materials:

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine

  • Amine

  • RuPhos Pd G3 precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the amine (1.2 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Add LiHMDS (1.5 mmol) as a solution in THF or as a solid.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the C-N coupled product. The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation step.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Ar-Pd(II)-Cl(L) Pd(0)L->Oxidative Addition Ar-Cl Amine Coordination [Ar-Pd(II)(NHR'R'')(L)]+Cl- Oxidative Addition->Amine Coordination HNR'R'' Deprotonation Ar-Pd(II)-NR'R''(L) Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of a C-C bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction is invaluable for the synthesis of conjugated systems and as a precursor for further transformations.

Copper-Catalyzed vs. Copper-Free Systems

The traditional Sonogashira coupling employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[10] While highly effective, the copper co-catalyst can lead to the formation of undesired alkyne homocoupling products (Glaser coupling).[11] This has prompted the development of copper-free Sonogashira protocols, which often require more specialized ligands and potentially higher reaction temperatures but offer the advantage of cleaner reactions and simplified purification.[12][13]

Comparative Performance of Catalysts for Sonogashira Coupling
MethodCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Copper-CatalyzedPdCl₂(PPh₃)₂ / CuIEt₃NDMFRoom Temp - 50Good to High[10]
Copper-FreePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane80-100Good[13]
Copper-FreePd(PPh₃)₄PiperidineToluene90Moderate to Good[11]

Note: Yields are generalized from studies on similar halo-7-azaindole systems and may vary depending on the specific alkyne coupling partner.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is based on modern copper-free Sonogashira methodologies.[13]

Materials:

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and the terminal alkyne (1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through celite, and concentrate.

  • Purify the residue by flash column chromatography.

Mechanistic Insights

In the copper-catalyzed Sonogashira reaction, copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. In the copper-free version, the palladium catalyst is responsible for both the activation of the alkyne and the subsequent coupling steps.

Sonogashira_Cycles cluster_0 Copper-Catalyzed Sonogashira cluster_1 Copper-Free Sonogashira Pd(0)L2_Cu Pd(0)L2 OxAdd_Cu Ar-Pd(II)-Cl(L2) Pd(0)L2_Cu->OxAdd_Cu Ar-Cl Transmetalation_Cu Ar-Pd(II)-C≡CR(L2) OxAdd_Cu->Transmetalation_Cu Cu-C≡CR RedElim_Cu RedElim_Cu Transmetalation_Cu->RedElim_Cu RedElim_Cu->Pd(0)L2_Cu Ar-C≡CR Cu-Cycle Pd(0)L2_NoCu Pd(0)L2 OxAdd_NoCu Ar-Pd(II)-Cl(L2) Pd(0)L2_NoCu->OxAdd_NoCu Ar-Cl Alkyne_Activation Ar-Pd(II)-C≡CR(L2) OxAdd_NoCu->Alkyne_Activation HC≡CR / Base RedElim_NoCu RedElim_NoCu Alkyne_Activation->RedElim_NoCu RedElim_NoCu->Pd(0)L2_NoCu Ar-C≡CR

Caption: Comparison of copper-catalyzed and copper-free Sonogashira catalytic cycles.

Heck Coupling: Vinylation of the Heteroaryl Core

The Heck reaction enables the coupling of an aryl halide with an alkene to form a new C-C bond, typically resulting in a substituted alkene. This reaction is a valuable tool for introducing vinyl groups onto the 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold.

Catalyst and Ligand Selection

The choice of catalyst for the Heck reaction often depends on the nature of the alkene coupling partner. While palladium acetate (Pd(OAc)₂) can be used without a ligand in some cases, the addition of phosphine ligands can improve the reaction's efficiency and selectivity. For heteroaryl chlorides, catalyst systems that are active for Suzuki-Miyaura and Buchwald-Hartwig reactions can also show good performance in Heck couplings.

Comparative Performance of Catalysts for Heck Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NDMF100Good
PdCl₂(PPh₃)₂PPh₃K₂CO₃Acetonitrile80Moderate to Good[14]
Ligand-free (Pd(OAc)₂)NoneNaOAcDMA120Moderate

Note: Yields are generalized from studies on similar halo-7-azaindole systems and may vary depending on the specific alkene coupling partner.

Experimental Protocol: Heck Coupling with Palladium Acetate

This protocol is a general procedure for the Heck coupling of aryl halides.

Materials:

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in anhydrous DMF (5 mL).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add the alkene (1.5 mmol) and triethylamine (2.0 mmol).

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to Pd(0), migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a hydridopalladium species. The base then regenerates the active Pd(0) catalyst.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-Cl(L2) Pd(0)L2->Oxidative_Addition Ar-Cl Migratory_Insertion R-CH2-CH(Ar)-Pd(II)-Cl(L2) Oxidative_Addition->Migratory_Insertion Alkene Beta_Hydride_Elimination [H-Pd(II)-Cl(L2)] Migratory_Insertion->Beta_Hydride_Elimination Product_Release Ar-CH=CH-R Beta_Hydride_Elimination->Pd(0)L2 Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

The successful functionalization of 5-chloro-1H-pyrrolo[2,3-b]pyridine via cross-coupling reactions is highly dependent on the judicious selection of the catalytic system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands such as SPhos and RuPhos in conjunction with palladium precatalysts is often the key to achieving high yields. In Sonogashira couplings, researchers have the choice between traditional copper-catalyzed methods and cleaner, copper-free alternatives, with the latter being advantageous for simplifying product purification. The Heck reaction offers a reliable method for vinylation, with catalyst choice being influenced by the specific alkene partner. By understanding the principles outlined in this guide and consulting the referenced literature, researchers can confidently select and optimize catalytic systems to advance their synthetic endeavors with this important heterocyclic scaffold.

References

  • Dey, C., & Kündig, E. P. (2012). Aza-oxindole synthesis by oxidative coupling of Csp2–H and Csp3–H centers.
  • Recent developments in the Sonogashira reaction successfully performed in the absence of copper complexes, phosphines or amines, which could be of particular advantage in implementing green chemistry principles and making the reactions more achievable from an economic viewpoint. (2021). RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025). Benchchem.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... (n.d.).
  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (n.d.).
  • Carrow, B. P. (2011).
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC.
  • Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2024). Journal of the American Chemical Society.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). PMC.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Recent Developments in Negishi Cross-Coupling Reactions. (2016).
  • A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Sonogashira Cross-Coupling Reactions. (2025). Benchchem.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journals.
  • Advances in Cross-Coupling Reactions. (2020). MDPI.
  • Copper-free Sonogashira coupling. (2025).
  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal C
  • Li, X. (n.d.).
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (2020). MDPI.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). MDPI.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Semantic Scholar.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Buchwald–Hartwig amin
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal.
  • Mizoroki-heck cross-coupling reactions catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium under mild reaction conditions. (2014). PubMed.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. (2025). Benchchem.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. As a laboratory professional, your safety and the protection of ou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. As a laboratory professional, your safety and the protection of our environment are paramount. This guide moves beyond simple instruction to explain the chemical principles behind each procedural step, ensuring a deep understanding and fostering a culture of safety and responsibility.

The information herein is synthesized from established safety protocols and material data sheets for sulfonyl chlorides and chlorinated heterocyclic compounds. It is designed to empower researchers, scientists, and drug development professionals to manage this reactive chemical waste with confidence and precision.

Section 1: Core Principles and Hazard Analysis

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a highly reactive electrophilic compound demanding meticulous handling and disposal.[1] Its hazardous nature stems from two key structural features:

  • The Sulfonyl Chloride Group (-SO₂Cl): This functional group is extremely susceptible to nucleophilic attack, most notably by water. This hydrolysis reaction is rapid, highly exothermic, and produces corrosive byproducts: the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[1][2] Uncontrolled quenching can lead to violent splashing and the release of toxic vapors.[2][3]

  • The Chlorinated Heterocyclic Core: The presence of a covalently bonded chlorine atom on the pyrrolopyridine ring classifies this compound as an organochlorine.[4] Organochlorine compounds can be persistent in the environment and are often subject to strict hazardous waste regulations.[4][5]

Therefore, the disposal strategy is twofold: first, to safely and completely neutralize the reactive sulfonyl chloride group, and second, to manage the resulting organochlorine byproduct as regulated hazardous waste.

Section 2: Mandatory Safety Protocols: PPE and Engineering Controls

Prior to handling any waste containing 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, it is imperative to establish a robust safety perimeter.

Engineering Controls:

  • Chemical Fume Hood: All handling and neutralization steps must be performed inside a certified chemical fume hood to contain and exhaust corrosive vapors (HCl, SO₂) that are liberated during the process.[3][6]

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible and unobstructed.[6][7]

Personal Protective Equipment (PPE): A complete suite of PPE is non-negotiable.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.[3]Protects against splashes of the corrosive reagent and quenching solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8]Prevents severe skin burns upon contact. Gloves must be inspected before use.[8]
Body Protection A chemical-resistant lab coat or apron.[3]Protects skin and personal clothing from contamination.

Section 3: Step-by-Step Deactivation and Disposal Protocol

This protocol details the controlled neutralization of waste containing 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. This procedure is applicable to residual reagent in reaction mixtures and small quantities of unused or decomposed material.

The cardinal rule of this procedure is to always add the sulfonyl chloride waste slowly to the basic solution. Never add the base or water to the sulfonyl chloride waste, as this will cause a dangerous, uncontrolled exothermic reaction.[3][9]

Experimental Protocol: Neutralization Workflow
  • Prepare the Quenching Station:

    • Inside a chemical fume hood, place a suitably large beaker or flask (at least 5-10 times the volume of the waste to be neutralized) on a stir plate.

    • Add a magnetic stir bar and fill the beaker with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Ensure you have at least 5-10 molar equivalents of the base relative to the amount of sulfonyl chloride being quenched.[3]

    • Place this beaker into a larger container filled with an ice-water bath to actively cool the system.[9][10]

  • Initiate Controlled Quenching:

    • Begin vigorous stirring of the cold basic solution.

    • Using a pipette or dropping funnel, add the sulfonyl chloride-containing waste to the cold, stirred basic solution slowly and dropwise.

    • Causality: The slow addition to a large, cold, stirred volume is critical for dissipating the significant heat generated during hydrolysis.[10] The base simultaneously neutralizes the sulfonic acid and HCl byproducts, preventing the buildup of corrosive materials and minimizing the release of acidic gases. Vigorous stirring ensures immediate dispersion and reaction.

  • Monitor the Reaction:

    • Observe for gas evolution (CO₂ from the bicarbonate/carbonate neutralization). Continue slow addition, ensuring the rate does not cause excessive frothing or a rapid temperature increase.

    • Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 1-2 hours. This ensures the reaction goes to completion.

  • Final Verification and Containment:

    • Once gas evolution has completely ceased, check the pH of the aqueous solution using a pH strip or meter. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the target pH is reached.

    • The resulting aqueous solution now contains the neutralized sodium salt of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid and other reaction byproducts.

Section 4: Hazardous Waste Management

The neutralized solution is not benign and must not be disposed of down the drain.[4][11] It is now classified as aqueous organochlorine hazardous waste.

  • Containment: Carefully transfer the neutralized solution into a designated, leak-proof hazardous waste container that is chemically compatible with the contents.[4]

  • Labeling: The container must be clearly labeled in accordance with institutional and local regulations. The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name(s) of the contents (e.g., "Aqueous waste containing sodium 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonate").

    • The associated hazards (e.g., "Environmental Hazard").

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[4]

  • Final Disposition: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[12]

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Deactivation Protocol cluster_final Phase 3: Final Waste Management A Identify Waste: 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride B Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat A->B C Work in Chemical Fume Hood B->C D Prepare Cold, Stirred Basic Solution (e.g., 5-10% NaHCO₃) C->D E Add Sulfonyl Chloride Waste SLOWLY and DROPWISE to the basic solution D->E F Monitor Reaction: - Control Gas Evolution - Maintain Low Temperature E->F G Stir to Completion (1-2 hours at RT) F->G H Verify Final pH is Neutral/Basic (pH 7-9) G->H I Transfer to Labeled Hazardous Waste Container H->I pH OK J Store in Satellite Accumulation Area (SAA) I->J K Dispose via Licensed Waste Contractor J->K

Caption: Logical workflow for the proper disposal of the specified sulfonyl chloride.

Section 5: Emergency Procedures for Spills and Exposures

Small Spill Management:

  • Evacuate non-essential personnel.[3]

  • Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust. [3][9]

  • Carefully sweep the absorbent material into a designated container for hazardous waste disposal. Do not add water to the spill site.[2][3]

  • The collected spill residue must be treated as contaminated hazardous waste and disposed of accordingly.[9]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

References

  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • NextSDS. (n.d.).
  • BenchChem. (2025). Safeguarding Research: Proper Disposal Procedures for Organochlorine (OCH) Compounds.
  • Enamine. (n.d.). Safety Data Sheet - pyrrolidine-1-sulfonyl chloride.
  • Fisher Scientific. (2025).
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (n.d.). Safe Handling of Organochlorine Pesticides on Farms.
  • ETH Zurich. (n.d.).
  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • BenchChem. (2025). Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions.
  • Tokyo Chemical Industry Co., Ltd. (2025).
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.

Sources

Handling

Personal protective equipment for handling 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Comprehensive Safety and Operational Guide: Handling 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride As a Senior Application Scientist, I frequently observe researchers underestimating the kinetic reactivity of he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

As a Senior Application Scientist, I frequently observe researchers underestimating the kinetic reactivity of heteroaromatic sulfonyl chlorides. 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2137648-42-9) is an indispensable building block in drug discovery, particularly for synthesizing 7-azaindole-based kinase inhibitors. However, its handling requires rigorous precision.

The S-Cl bond in this molecule is intensely electrophilic. When exposed to ambient moisture, it rapidly hydrolyzes to form a sulfonic acid and hydrogen chloride (HCl) gas[1]. This dual-threat mechanism—generating both a highly corrosive organic acid and a volatile, toxic inorganic acid—dictates every aspect of our Personal Protective Equipment (PPE) selection and operational logistics.

Quantitative Safety & Physical Data

Before opening any container, you must understand the physiochemical parameters of the material. The following table summarizes the critical safety data for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride based on its hazard class[2].

ParameterSpecification
Chemical Name 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
CAS Number 2137648-42-9
Molecular Formula C7H4Cl2N2O2S
Molecular Weight 251.09 g/mol
GHS Classification Corrosive (Danger)
Hazard Statements H314: Causes severe skin burns and eye damage[2]
UN Number / Class UN 3261 / Class 8 (Corrosive solid, acidic, organic)[2]
Storage Conditions Sealed in dry, store in freezer, under -20°C (Argon atmosphere)[2]

Mechanistic Grounding for PPE Selection

We do not mandate specific PPE merely for compliance; our choices are dictated by physics and chemistry. Standard laboratory attire is insufficient for handling UN Class 8 corrosive solids that emit HCl gas[1].

  • Hand Protection (Double-Gloving): HCl gas and the organic solvents commonly used with this reagent (e.g., DCM, THF) readily permeate standard thin nitrile gloves. Protocol: Wear an inner layer of heavy-duty nitrile and an outer layer of chemical-resistant neoprene. Causality: Neoprene provides superior resistance to corrosive acids, while the inner nitrile layer acts as a fail-safe against solvent breakthrough[1].

  • Eye and Face Protection: A micro-splash of a sulfonyl chloride solution will cause irreversible corneal damage within seconds due to the rapid, localized generation of HCl upon contact with the aqueous environment of the eye. Protocol: Tightly fitting safety goggles and a full-face shield are non-negotiable[1].

  • Respiratory & Environmental Control: This chemical must be handled exclusively in a certified chemical fume hood. Protocol: Validate the face velocity is >100 feet per minute (fpm). Causality: High-velocity directional airflow ensures the complete capture of any evolved HCl fumes before they reach the operator's breathing zone[3].

Operational Plan: Self-Validating Handling Protocol

To ensure absolute safety and experimental success, every step of your workflow must include a built-in verification mechanism.

Step 1: Environmental Validation

  • Action: Set the fume hood sash to the marked operational height.

  • Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. A continuous inward deflection visually validates positive negative-pressure capture, ensuring no HCl gas can escape into the lab.

Step 2: Anhydrous Atmosphere Setup

  • Action: Purge the reaction vessel with an inert gas (Argon or N2) before introducing the sulfonyl chloride.

  • Self-Validation: Attach a mineral oil bubbler to the inert gas exhaust line. A steady rate of 1 bubble per second validates a positive pressure environment, verifying that atmospheric moisture cannot ingress and prematurely hydrolyze the reagent.

Step 3: Reagent Transfer and Base Addition

  • Action: Transfer the 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride into the reaction flask under the inert stream. Immediately add an excess of a non-nucleophilic base (e.g., DIPEA or pyridine).

  • Causality: The base serves a dual purpose: it drives the amidation/sulfonylation reaction forward and acts as an in situ sponge for the generated HCl, preventing the acidification and potential stalling of the reaction matrix.

Quenching and Disposal Plan

The most dangerous phase of handling sulfonyl chlorides is the post-reaction quench. Adding water directly to unreacted sulfonyl chloride will cause a violent, exothermic runaway reaction[1].

Step-by-Step Quenching Methodology:

  • Preparation: In a separate, oversized beaker (at least 5x the reaction volume), prepare a saturated aqueous solution of sodium bicarbonate (NaHCO3)[1].

  • Thermal Regulation: Place the NaHCO3 solution in an ice-water bath and initiate vigorous magnetic stirring. Causality: The neutralization of HCl and the hydrolysis of the sulfonyl chloride are highly exothermic. The ice bath acts as a heat sink, preventing solvent boil-off and mitigating splash risks[3].

  • Slow Addition: Transfer the reaction mixture dropwise into the cold NaHCO3 solution. Self-Validation: Observe the evolution of CO2 gas (effervescence). The rate of addition must be controlled so that the effervescence never rises above the halfway mark of the beaker.

  • Neutralization Verification: After complete addition, allow the mixture to stir for 30 minutes.

    • Self-Validation: Test the aqueous layer with pH indicator paper. A persistent pH of 8–9 validates that all residual sulfonyl chloride has been destroyed and all acid neutralized[3]. If pH < 7, add more solid NaHCO3 until basicity is achieved.

  • Waste Segregation: Transfer the neutralized biphasic mixture to a separatory funnel, extract the organic layer, and dispose of the aqueous layer in a designated "Aqueous Basic Corrosive" waste stream. This must be done in strict accordance with institutional and federal extremely hazardous waste guidelines[4].

Emergency Response Protocols

  • Chemical Spill: Do NOT use water or combustible materials (like paper towels) to clean up a sulfonyl chloride spill. Evacuate the immediate area. Cover the spill with a dry, inert absorbent material such as sand, earth, or diatomaceous earth. Sweep the absorbed material into a sealed polyethylene container for hazardous waste disposal[1][3].

  • Skin Exposure: Immediately flush the affected area with copious amounts of water under a safety shower for a minimum of 15 minutes. Remove all contaminated clothing while under the water stream. Seek immediate medical attention.

Workflow Visualization

G Start 5-chloro-1H-pyrrolo[2,3-b]pyridine -3-sulfonyl chloride PPE Don PPE & Fume Hood (Flow >100 fpm) Start->PPE Hazard ID Reaction Anhydrous Reaction (Inert Gas Purge) PPE->Reaction Setup Quench Quench Excess Reagent (Cold 5% NaHCO3) Reaction->Quench Completion Validate Validate Neutralization (pH Paper > 8) Quench->Validate Stir 30 min Validate->Quench pH < 7 (Add Base) Disposal Aqueous Waste Disposal (Class 8 Corrosive) Validate->Disposal pH Confirmed

Workflow for the safe handling, reaction, and neutralization of reactive sulfonyl chlorides.

References

  • UC San Diego (Blink). "How to Store and Dispose of Extremely Hazardous Chemical Waste." Available at:[Link][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.